Product packaging for Quinidine N-oxide(Cat. No.:CAS No. 70116-00-6)

Quinidine N-oxide

Numéro de catalogue: B023188
Numéro CAS: 70116-00-6
Poids moléculaire: 340.4 g/mol
Clé InChI: WVDIZKMXQMCCAA-CNWBUJQCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinidine N-Oxide (CAS 70116-00-6) is a significant metabolite of the antiarrhythmic drug Quinidine, identified in the plasma of patients undergoing quinidine therapy . With a molecular formula of C20H24N2O3 and a molecular weight of 340.42 g/mol, it is characterized as an aliphatic N-oxide . This compound is a crucial reference standard in pharmacokinetic and pharmacodynamic studies, helping to elucidate the complex metabolic fate of quinidine in the human body . Research indicates that this compound contributes to the electrophysiological effects observed during quinidine administration. Studies have shown a significant correlation between its serum concentrations and changes in the ventricular effective refractory period, highlighting its potential role in the drug's overall antiarrhythmic and proarrhythmic profile . Investigating this compound and other metabolites is essential for a comprehensive understanding of quinidine's mechanism of action, its effectiveness in managing conditions like atrial fibrillation and ventricular arrhythmias, and its associated risks, such as QT interval prolongation . The synthesis of this compound has been achieved, allowing for its availability as a high-quality reference compound . This product is intended For Research Use Only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3 B023188 Quinidine N-oxide CAS No. 70116-00-6

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

70116-00-6

Formule moléculaire

C20H24N2O3

Poids moléculaire

340.4 g/mol

Nom IUPAC

(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1

Clé InChI

WVDIZKMXQMCCAA-CNWBUJQCSA-N

SMILES isomérique

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O

SMILES canonique

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O

Apparence

Assay:≥95%A solid

Synonymes

(9S)-6’-Methoxycinchonan-9-ol 1-Oxide;  Quinidine 1-Oxide; 

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Quinidine N-oxide: Chemical Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine N-oxide is a primary metabolite of the antiarrhythmic drug quinidine. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and relevant experimental methodologies. While considered pharmacologically inactive, understanding its characteristics is crucial for comprehensive pharmacokinetic and metabolic studies of quinidine. This document summarizes key quantitative data in structured tables and provides detailed experimental protocols for its synthesis and analysis. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding.

Chemical Structure and Identification

This compound is the product of the oxidation of the nitrogen atom in the quinuclidine ring of quinidine. Its chemical identity is well-established and characterized by the following identifiers.

IdentifierValue
IUPAC Name (1R,2R,4S,5R)-2-[(S)-hydroxy(6-methoxyquinolin-4-yl)methyl]-5-vinylquinuclidine 1-oxide[1]
CAS Number 70116-00-6[2][3]
Molecular Formula C₂₀H₂₄N₂O₃[2][3]
SMILES C=C[C@@H]1C[N@+]2(CC[C@H]1C[C@H]2--INVALID-LINK--c3ccnc4ccc(cc34)OC)[O-]
InChI InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1[2]

Physicochemical and Pharmacological Properties

A summary of the known physicochemical and pharmacological properties of this compound is presented below.

Table 2.1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 340.42 g/mol [3][4]
Appearance Off-White Solid[5]
Melting Point 173-176°C (for Quinidine 1'-Oxide)[6]
Solubility Soluble in DMSO and Methanol.[2][4]
Purity (by HPLC) ≥95%[2][4]
Storage 2-8°C or -20°C for long-term storage.[2][4]

Table 2.2: Pharmacological Properties of this compound

PropertyDescriptionSource
Biological Activity Pharmacologically inactive metabolite of quinidine.[2][7]
Metabolism Formed from quinidine via hepatic metabolism, primarily by the cytochrome P450 enzyme CYP3A4.[2]
Pharmacokinetics In healthy subjects, it exhibits a short elimination half-life of approximately 2.5 hours.[7]
Clinical Significance Does not appear to contribute to the antiarrhythmic or proarrhythmic effects of quinidine.[7][8]

Metabolism of Quinidine to this compound

Quinidine undergoes extensive metabolism in the liver, with the formation of this compound being a significant pathway. This metabolic process is primarily mediated by the cytochrome P450 system.

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_oxide This compound Quinidine->Quinidine_N_oxide CYP3A4 (primary) CYP2C9, CYP2E1 Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Quinidine Oxidation Oxidation (e.g., m-CPBA) Start->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Purified this compound Column_Chromatography->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC Structural_Confirmation Structural Confirmation (NMR, MS) Pure_Product->Structural_Confirmation

References

Quinidine N-oxide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document details its chemical and physical properties, outlines key experimental protocols for its synthesis and analysis, and illustrates its metabolic pathway.

Core Data Summary

A compilation of essential quantitative data for this compound is presented below, offering a ready reference for researchers.

PropertyValueReference
CAS Number 70116-00-6[1][2][3][4]
Molecular Formula C₂₀H₂₄N₂O₃[1][2][3][4]
Molecular Weight 340.42 g/mol [2][3][4]
Formal Name 6'-methoxy-cinchonan-9S-ol 1-oxide[1]
Synonyms (9S)-6'-Methoxycinchonan-9-ol 1-Oxide; Quinidine 1-Oxide[4]
Purity (by HPLC) ≥95%[1][2]
Formulation A solid[1]
Solubility Soluble in DMSO and Methanol[1][2]
Storage -20°C[1]
Stability ≥ 4 years[1]
Volume of Distribution (Vdss) in dogs 1.03 ± 0.21 L/kg[5]
Clearance in dogs 0.065 ± 0.012 L/min[5]
Terminal Half-life in dogs 316 ± 69 min[5]

Metabolic Pathway of Quinidine to this compound

Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a significant metabolic route.

Quinidine_Metabolism cluster_cyp Cytochrome P450 Isoforms Quinidine Quinidine Quinidine_N_oxide This compound Quinidine->Quinidine_N_oxide N-oxidation Other_Metabolites Other Metabolites (e.g., 3-hydroxyquinidine) Quinidine->Other_Metabolites Hydroxylation, etc. CYP3A4 CYP3A4 (major) CYP3A4->Quinidine_N_oxide CYP2C9 CYP2C9 (minor) CYP2C9->Quinidine_N_oxide CYP2E1 CYP2E1 (minor) CYP2E1->Quinidine_N_oxide

Caption: Metabolic conversion of quinidine to its N-oxide metabolite.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, crucial for researchers in the field.

Synthesis of this compound (Adapted from Quinine N-oxide Synthesis)

This protocol is adapted from a reported synthesis of quinine N-oxide and can be applied to quinidine due to their structural similarity.

Materials:

  • Quinidine

  • Acetone

  • Water

  • Ozone generator

  • Oxygen or Nitrogen gas

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Methanol

  • Acetone

Procedure:

  • Prepare a solution of quinidine in a 95:5 mixture of acetone and water.

  • Cool the solution to a temperature between -12°C and 0°C.

  • Bubble ozone through the solution at a low flow rate. Monitor the reaction progress by observing the color change of the solution to a pale yellow.

  • Once the reaction is complete, stream oxygen or nitrogen gas through the reaction mixture to remove any remaining ozone.

  • Dilute the reaction mixture with water and extract three times with dichloromethane.

  • Collect the organic phases and dry over magnesium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Purify the product using appropriate chromatographic techniques. Monitor the purification by TLC using a 1:1 mixture of methanol and acetone as the mobile phase.

Analysis of this compound in Biological Samples by HPLC

This method is designed for the quantification of this compound in plasma and urine.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • Reversed-phase C18 column

  • Acetonitrile

  • Ammonium formate

  • Ortho-phosphoric acid

  • Chloroform

  • Sodium hydroxide (1 M)

  • Methanol

  • Centrifuge

Sample Preparation (Plasma):

  • To 250 µL of plasma, add an appropriate internal standard.

  • Add 1 mL of 1 M NaOH and vortex for 5 seconds.

  • Extract the mixture with 5 mL of chloroform by mechanical tumbling for 30 minutes.

  • Centrifuge the mixture at 1,000 g for 30 minutes.

  • Transfer the chloroform phase to a clean tube and evaporate to dryness at 37°C.

  • Reconstitute the residue in 100 µL of methanol.

  • Inject a suitable volume onto the HPLC column.

Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.05 M ammonium formate and acetonitrile (e.g., 93.5:6.5, v/v), with the pH adjusted to 2.0 with ortho-phosphoric acid.

  • Flow Rate: As appropriate for the column dimensions (e.g., 4 ml/min).

  • Detection: Fluorescence detection with excitation at 340 nm and emission at 425 nm.

In Vitro Formation of this compound using Human Liver Microsomes

This protocol allows for the study of the enzymatic formation of this compound.

Materials:

  • Human liver microsomes

  • Quinidine

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP⁺)

  • Potassium phosphate buffer

  • HPLC system as described above

Procedure:

  • Prepare an incubation mixture containing human liver microsomes, quinidine, and the NADPH regenerating system in potassium phosphate buffer.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a specified time.

  • Terminate the reaction by adding a suitable quenching solvent (e.g., ice-cold acetonitrile).

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the presence of this compound using the HPLC method described previously.

Experimental Workflow for In Vitro Metabolism Study

The following diagram illustrates a typical workflow for investigating the in vitro metabolism of quinidine to this compound.

experimental_workflow A Incubation Preparation (Microsomes, Quinidine, Buffer) B Initiate Reaction (Add NADPH) A->B C Incubation (37°C) B->C D Reaction Termination (Quenching Solvent) C->D E Sample Preparation (Centrifugation) D->E F HPLC Analysis E->F G Data Analysis (Quantification of this compound) F->G

Caption: Workflow for in vitro metabolism of quinidine.

References

In Vivo Metabolism of Quinidine to Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo metabolism of the antiarrhythmic drug quinidine to its metabolite, quinidine N-oxide. The document summarizes key quantitative data, details experimental protocols for its study, and illustrates the metabolic pathway involved.

Metabolic Pathway of Quinidine N-Oxidation

Quinidine undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme system. The formation of this compound is catalyzed predominantly by CYP3A4.[1][2] While other minor pathways may exist, CYP3A4 is recognized as the principal enzyme responsible for this specific metabolic conversion in humans.[2] In vitro studies have demonstrated that inhibition of CYP3A4 significantly reduces the formation of this compound.[1]

Quinidine_Metabolism Quinidine Quinidine Quinidine_N_Oxide This compound Quinidine->Quinidine_N_Oxide N-oxidation CYP3A4 CYP3A4 CYP3A4->Quinidine_N_Oxide

Caption: Metabolic conversion of quinidine to this compound, primarily catalyzed by CYP3A4.

Quantitative Data

The following tables summarize the key pharmacokinetic and enzymatic kinetic parameters for the in vivo metabolism of quinidine to this compound in humans.

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Healthy Human Subjects

ParameterMean Value (± SD)Reference
Elimination Half-Life (t½)2.5 ± 0.28 hours[3]
Renal Clearance1.3 ± 0.3 L/hr[3]
Percentage of Dose Recovered Unchanged in Urine (up to 12 hours)13.9% ± 3.7%[3]
Volume of Distribution (Vm)0.068 ± 0.020 L/kg[4]
Formation Rate Constant (kmf) from Quinidine0.00012 ± 0.00003 min⁻¹[4]
Elimination Rate Constant (kmu)0.0063 ± 0.0008 min⁻¹[4]

Table 2: In Vitro Enzymatic Kinetic Parameters for this compound Formation in Human Liver Microsomes

ParameterMean ValueReference
Michaelis-Menten Constant (Km)76.1 µM[2]
Maximum Velocity (Vmax)15.9 nmol/mg/h[2]
Intrinsic Clearance (Vmax/Km)0.03 ml/mg/h[2]

Experimental Protocols

This section details a representative experimental protocol for the in vivo and in vitro study of quinidine metabolism to this compound, synthesized from methodologies described in the cited literature.[2][3][4][5]

In Vivo Human Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of quinidine and its metabolite, this compound, in healthy human subjects.

Study Design:

  • Subjects: Healthy male and female volunteers (n=5), aged 18-55 years, with a Body Mass Index (BMI) between 18.5 and 30 kg/m ².

  • Inclusion Criteria: Normal health status as determined by medical history, physical examination, and clinical laboratory tests.

  • Exclusion Criteria: History of cardiovascular, hepatic, or renal disease; use of any prescription or over-the-counter medications for two weeks prior to the study.

  • Dosing: Subjects receive a single oral dose of 3 to 15 mg of this compound or a prolonged intravenous infusion of quinidine.

  • Sample Collection: Blood samples are collected at predose and at specified time points up to 48 hours post-dose. Urine is collected for 12 hours.

  • Sample Processing: Plasma is separated from blood samples by centrifugation and stored at -20°C until analysis. Urine samples are also stored frozen.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A mixture of acetonitrile and water containing 0.05 M ammonium acetate, buffered to a specific pH (e.g., pH 2.0 with phosphoric acid).

  • Extraction Procedure: Plasma samples (250 µL) are alkalinized with 1 M NaOH, and the analytes are extracted with an organic solvent mixture such as ether-dichloromethane-isopropanol (6:4:1). The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.

  • Detection: Fluorescence detection with excitation at 340 nm and emission at 425 nm.

  • Quantification: A standard curve is generated using known concentrations of quinidine and this compound.

InVivo_Workflow cluster_study In Vivo Study cluster_analysis Sample Analysis Subject Healthy Volunteers Dosing Oral or IV Quinidine/Quinidine N-oxide Subject->Dosing Sampling Blood and Urine Collection Dosing->Sampling Extraction Liquid-Liquid Extraction Sampling->Extraction HPLC HPLC Separation Extraction->HPLC Detection Fluorescence Detection HPLC->Detection Data Pharmacokinetic Data Analysis Detection->Data

Caption: Workflow for an in vivo human pharmacokinetic study of this compound.

In Vitro Human Liver Microsome Study

Objective: To determine the enzymatic kinetics of this compound formation in human liver microsomes.

Methodology:

  • Materials: Pooled human liver microsomes, quinidine, NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and phosphate buffer.

  • Incubation: Quinidine (at various concentrations) is incubated with human liver microsomes in the presence of the NADPH regenerating system at 37°C.

  • Reaction Termination: The reaction is stopped at specific time points by adding a quenching solvent such as ice-cold acetonitrile.

  • Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analytical Method: The concentration of this compound is determined by a validated HPLC or LC-MS/MS method.

  • Data Analysis: The rates of metabolite formation are plotted against substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax values.

InVitro_Workflow cluster_incubation Incubation cluster_analysis Analysis Microsomes Human Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate Substrate Quinidine Substrate->Incubate Cofactors NADPH System Cofactors->Incubate Quench Stop Reaction Incubate->Quench Centrifuge Protein Precipitation Quench->Centrifuge Analysis HPLC or LC-MS/MS Centrifuge->Analysis Kinetics Enzyme Kinetic Analysis (Km, Vmax) Analysis->Kinetics

Caption: Workflow for an in vitro study of quinidine N-oxidation in human liver microsomes.

References

Pharmacokinetic Profile of Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), presents detailed experimental protocols from key studies, and visualizes relevant biological and experimental processes.

Executive Summary

This compound is a significant metabolite of quinidine, formed through hepatic N-oxidation. While its pharmacological activity is considerably less potent than its parent compound, understanding its pharmacokinetic profile is crucial for a complete characterization of quinidine's disposition in the body. Studies in both humans and canines have demonstrated that this compound has a shorter elimination half-life and a smaller volume of distribution compared to quinidine. Its primary route of elimination is via renal excretion. The following sections provide an in-depth analysis of its pharmacokinetic parameters, the methodologies used for their determination, and the metabolic pathways involved.

Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been investigated in both human and animal models. The quantitative data from these studies are summarized below.

Human Pharmacokinetic Data

A study in healthy human subjects following single oral doses of this compound provided the following key parameters.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects [1]

ParameterMean Value (± SD)Units
Elimination Half-Life (t½)2.5 (± 0.28)hours
Renal Clearance (CLr)1.3 (± 0.3)L/hr
Unchanged Drug in Urine (12h)13.9 (± 3.7)% of dose
Free Fraction in Serum3.3 (± 0.83)%

Another study determined the disposition parameters of this compound following intravenous infusion of the parent drug, quinidine.

Table 2: Disposition Parameters of this compound Following Intravenous Quinidine Infusion in Humans [2]

ParameterMean Value (± SD)Units
Formation Rate Constant (kmf)0.00012 (± 0.00003)min⁻¹
Volume of Distribution (Vm)0.068 (± 0.020)L/kg
Elimination Rate Constant (kmu)0.0063 (± 0.0008)min⁻¹
Preclinical Pharmacokinetic Data (Beagle Dogs)

Intravenous infusion studies in beagle dogs have also been conducted to compare the pharmacokinetics of this compound to its parent drug.

Table 3: Pharmacokinetic Parameters of this compound in Beagle Dogs [3]

ParameterMean Value (± SD)Units
Steady-State Volume of Distribution (Vdss)1.03 (± 0.21)L/kg
Clearance (CL)0.065 (± 0.012)L/min
Terminal Half-Life (t½)316 (± 69)minutes
Unchanged Drug in Urine77%

Metabolism and Biological Pathways

This compound is a product of the hepatic metabolism of quinidine. The primary enzyme responsible for the metabolism of quinidine to its major metabolite, 3-hydroxyquinidine, is Cytochrome P450 3A4 (CYP3A4).[4][5][6] While the specific enzyme for N-oxidation is not as clearly defined in the provided literature, it is a recognized metabolic pathway alongside hydroxylation and O-demethylation.

QuinidineMetabolism cluster_0 Hepatic Metabolism cluster_1 Elimination Quinidine Quinidine Hydroxyquinidine 3-Hydroxyquinidine (Major Metabolite) Quinidine->Hydroxyquinidine CYP3A4 (Hydroxylation) N_Oxide This compound Quinidine->N_Oxide N-oxidation Other Other Metabolites (e.g., Dihydrodiol, 2'-oxoquinidinone) Quinidine->Other Various Enzymes Urine Renal Excretion Hydroxyquinidine->Urine N_Oxide->Urine Other->Urine

Caption: Metabolic pathway of Quinidine to its major metabolites.

Experimental Protocols

The characterization of this compound's pharmacokinetic profile relies on robust analytical and experimental methodologies.

Human Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound after single oral doses in healthy subjects.[1]

  • Subjects: Four healthy male volunteers.

  • Administration: Single oral doses of 3 to 15 mg of this compound.[1]

  • Sample Collection: Blood and urine samples were collected at various time points.

  • Analytical Method: Concentrations of this compound in serum and urine were determined by a specific and sensitive high-performance liquid chromatography (HPLC) assay.[1][7]

    • Extraction: A single-step, liquid-liquid extraction procedure was employed.[7]

    • Chromatography: Isocratic reversed-phase HPLC was used for separation.[7][8]

    • Detection: Fluorescence detection was utilized for quantification.[7]

  • Pharmacokinetic Analysis: Serum concentration-time data were analyzed to calculate key pharmacokinetic parameters including elimination half-life, renal clearance, and volume of distribution.

Preclinical (Canine) Study Protocol

Objective: To compare the pharmacokinetics of Quinidine and this compound in beagle dogs.[3]

  • Subjects: Three beagle dogs.

  • Administration: Separate intravenous infusions of quinidine and this compound were administered to each dog.[3]

  • Sample Collection: Plasma and urine samples were collected.

  • Analytical Method: Plasma and urine samples were analyzed to determine the concentrations of the administered compound.

  • Pharmacokinetic Analysis: The plasma concentration-time data were used to determine compartment-independent pharmacokinetic parameters, including steady-state volume of distribution (Vdss), clearance, and terminal half-life.[3]

PK_Workflow cluster_study Pharmacokinetic Study Workflow start Study Design (e.g., Crossover, Dose Escalation) admin Drug Administration (Oral or IV) start->admin sampling Biological Sampling (Blood, Urine) admin->sampling analysis Bioanalytical Method (HPLC, LC-MS/MS) sampling->analysis data Data Analysis (Pharmacokinetic Modeling) analysis->data report Results & Reporting data->report

Caption: General experimental workflow for a pharmacokinetic study.

Pharmacodynamic Considerations

Studies in both humans and dogs have indicated that this compound possesses significantly less pharmacological activity compared to its parent drug, quinidine.[1][3] In healthy human subjects, no systematic changes in the heart rate-corrected QT interval were observed at concentrations up to 500 ng/ml.[1] In beagle dogs, quinidine was found to be approximately three to four times more potent than the N-oxide metabolite in prolonging the QT interval.[3] Consequently, at the plasma concentrations typically observed after quinidine administration, this compound is not expected to contribute significantly to the overall pharmacodynamic effect.[3]

Conclusion

The pharmacokinetic profile of this compound is characterized by rapid elimination and a limited volume of distribution. Although it is a notable metabolite of quinidine, its low pharmacological activity suggests a minimal contribution to the therapeutic or toxic effects of the parent drug. The data and protocols summarized in this guide provide a foundational understanding for researchers and professionals in the field of drug development and pharmacology.

References

Unraveling the Biological Activity of Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, giving rise to several metabolites. Among these, Quinidine N-oxide has been a subject of investigation to determine its contribution to the parent drug's therapeutic and toxic effects. This technical guide provides a comprehensive overview of the biological activity of this compound, consolidating available quantitative data, outlining experimental methodologies, and visualizing key metabolic and experimental processes. The evidence to date suggests that this compound possesses minimal pharmacological activity compared to quinidine and its other major metabolite, 3-hydroxyquinidine. However, some studies indicate a potential for electrophysiological effects under specific experimental conditions, warranting further investigation.

Introduction

Quinidine has a long history in the management of cardiac arrhythmias. Its clinical efficacy is, however, paralleled by a narrow therapeutic index and the potential for significant adverse effects. The biotransformation of quinidine in the liver results in the formation of multiple metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, and this compound.[1] Understanding the biological activity of these metabolites is crucial for a complete comprehension of quinidine's pharmacology and toxicology. This guide focuses specifically on this compound, synthesizing the current knowledge of its formation, pharmacokinetic profile, and pharmacological effects.

Metabolism and Formation of this compound

Quinidine is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP3A4 being the principal isoform involved in its oxidative metabolism.[2][3] The formation of this compound is a result of the N-oxidation of the quinuclidine nitrogen atom.

Below is a diagram illustrating the metabolic pathway of quinidine, highlighting the formation of its major metabolites.

Quinidine_Metabolism Quinidine Quinidine 3-Hydroxyquinidine 3-Hydroxyquinidine Quinidine->3-Hydroxyquinidine CYP3A4 This compound This compound Quinidine->this compound CYP3A4 Other Metabolites Other Metabolites Quinidine->Other Metabolites CYP3A4 Metabolites Metabolites CYP3A4 CYP3A4

Caption: Metabolic pathway of quinidine to its major metabolites.

Quantitative Pharmacokinetic Data

The pharmacokinetic properties of this compound have been investigated in both humans and canines. The available data are summarized in the tables below for ease of comparison.

Table 1: Pharmacokinetic Parameters of this compound in Humans

ParameterValue (mean ± SD)Study PopulationReference
Elimination Half-Life (t½)2.5 ± 0.28 hours4 healthy subjects[4]
Renal Clearance (CLr)1.3 ± 0.3 L/hr4 healthy subjects[4]
Fraction excreted unchanged in urine13.9 ± 3.7 %4 healthy subjects[4]
Free Fraction in Serum3.3 ± 0.83 %4 healthy subjects[4]
Formation Rate Constant (kmf)0.00012 ± 0.00003 min⁻¹5 healthy volunteers[5]
Volume of Distribution (Vm)0.068 ± 0.020 L/kg5 healthy volunteers[5]
Elimination Rate Constant (kmu)0.0063 ± 0.0008 min⁻¹5 healthy volunteers[5]

Table 2: Pharmacokinetic Parameters of Quinidine and this compound in Beagle Dogs

ParameterQuinidine (mean ± SD)This compound (mean ± SD)Reference
Volume of Distribution (Vdss)4.78 ± 1.11 L/kg1.03 ± 0.21 L/kg[6]
Clearance (CL)0.074 ± 0.047 L/min0.065 ± 0.012 L/min[6]
Terminal Half-Life (t½)720 ± 343 min316 ± 69 min[6]
Unchanged in Urine29%77%[6]

Biological Activity and Pharmacodynamics

The biological activity of this compound has been a subject of debate, with studies yielding conflicting results.

Cardiovascular Effects

Several studies have investigated the cardiac electrophysiological effects of this compound, with most concluding that it has minimal to no activity compared to the parent compound.

  • Human Studies: In a study with healthy subjects, no systematic changes in the heart rate-corrected QT interval (QTc) were observed with this compound concentrations up to 500 ng/ml.[4]

  • In Vitro Studies (Animal Models):

    • An investigation using an isolated rat heart preparation to study reperfusion arrhythmias found no definite pharmacological activity for this compound at concentrations up to 16 mg/l.[7]

    • In a study on canine Purkinje fibers using standard microelectrode techniques, this compound did not cause a depression of the maximum upstroke velocity of the action potential (Vmax) at a short basic cycle length (BCL) of 300 msec, unlike quinidine and other metabolites. However, it did produce a significant prolongation of the action potential duration at 90% repolarization (APD90) at a long BCL of 4000 msec.[8] This suggests that under conditions of slow heart rates, this compound might exert some electrophysiological effects.

    • Another study in beagle dogs concluded that quinidine was approximately three to four times more active than the N-oxide at similar plasma concentrations in prolonging the QT-interval.[6]

Table 3: Comparative Electrophysiological Effects of Quinidine and its Metabolites in Canine Purkinje Fibers (10 µM)

CompoundVmax Depression at BCL 300 msecAPD90 Prolongation at BCL 4000 msecReference
QuinidineSignificantSignificant[8]
3-HydroxyquinidineSignificantSignificant[8]
This compound No significant change Significant [8]
O-desmethylquinidineSignificantSignificant[8]
2'-oxoquinidinoneSignificantSignificant[8]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on the provided information, the general methodologies are outlined below.

In Vitro Electrophysiology on Canine Purkinje Fibers

This experimental setup is designed to assess the direct effects of a compound on the electrical properties of cardiac cells.

Methodology Outline:

  • Tissue Preparation: Purkinje fibers are dissected from the hearts of healthy dogs.

  • Mounting: The fibers are mounted in a tissue bath and superfused with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature and pH.

  • Electrode Impalement: Standard glass microelectrodes filled with a conducting solution (e.g., 3 M KCl) are used to impale individual cells to measure transmembrane action potentials.

  • Stimulation: The fibers are stimulated at varying basic cycle lengths (BCLs) to mimic different heart rates.

  • Data Acquisition: Action potential parameters, including the maximum upstroke velocity (Vmax) and action potential duration at 90% repolarization (APD90), are recorded before and after the application of the test compound (e.g., this compound at 10 µM).[8]

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissect Purkinje Fibers Dissect Purkinje Fibers Mount in Tissue Bath Mount in Tissue Bath Dissect Purkinje Fibers->Mount in Tissue Bath Impale with Microelectrode Impale with Microelectrode Mount in Tissue Bath->Impale with Microelectrode Record Baseline AP Record Baseline AP Impale with Microelectrode->Record Baseline AP Apply Test Compound Apply Test Compound Record Baseline AP->Apply Test Compound Record Post-Compound AP Record Post-Compound AP Apply Test Compound->Record Post-Compound AP Measure Vmax and APD90 Measure Vmax and APD90 Record Post-Compound AP->Measure Vmax and APD90 Stimulate at various BCLs Stimulate at various BCLs Stimulate at various BCLs->Record Baseline AP Stimulate at various BCLs->Record Post-Compound AP Compare to Baseline Compare to Baseline Measure Vmax and APD90->Compare to Baseline

Caption: General workflow for an in vitro electrophysiology study.

Isolated Rat Heart Model of Reperfusion Arrhythmia

This ex vivo model is used to evaluate the antiarrhythmic potential of a compound in the context of ischemia-reperfusion injury.

Methodology Outline:

  • Heart Isolation: The heart is excised from an anesthetized rat and mounted on a Langendorff apparatus.

  • Perfusion: The heart is retrogradely perfused through the aorta with a buffered physiological solution (e.g., Krebs-Henseleit solution) to maintain viability.

  • Ischemia Induction: Global ischemia is induced by stopping the perfusion for a defined period.

  • Reperfusion: Perfusion is restored, which typically induces arrhythmias such as ventricular tachycardia and fibrillation.

  • Drug Administration: The test compound (e.g., this compound) is added to the perfusate before the ischemic period to assess its ability to prevent or reduce the incidence and duration of reperfusion-induced arrhythmias.[7]

Determination of this compound Concentrations

The quantification of this compound in biological matrices (serum, urine) is typically performed using High-Performance Liquid Chromatography (HPLC).

Methodology Outline:

  • Sample Preparation: Extraction of the analyte from the biological matrix (e.g., liquid-liquid extraction or solid-phase extraction).

  • Chromatographic Separation: The extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18). A mobile phase is used to separate the components of the mixture.

  • Detection: A detector (e.g., UV or fluorescence) is used to identify and quantify the analyte as it elutes from the column.[4]

Signaling Pathways

Currently, there is no specific signaling pathway that has been identified to be directly and significantly modulated by this compound. Its biological effects, when observed, are likely due to a weak interaction with the same ion channels targeted by its parent compound, quinidine, rather than the activation or inhibition of a distinct signaling cascade.

Conclusion

References

A Comprehensive Technical Guide to the Mechanism of Action of Quinidine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinidine, a Class IA antiarrhythmic agent, has a long history in the management of cardiac arrhythmias. Its therapeutic and proarrhythmic effects are a consequence of complex interactions with multiple cardiac ion channels. Furthermore, quinidine is extensively metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to several pharmacologically active metabolites that contribute to its overall clinical effect. This technical guide provides an in-depth exploration of the mechanism of action of quinidine and its principal metabolites, focusing on their electrophysiological properties, quantitative effects on cardiac ion channels, and the experimental methodologies used to elucidate these actions. Detailed signaling pathways, metabolic conversions, and experimental workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Quinidine, a stereoisomer of quinine, exerts its antiarrhythmic effects by modulating the electrical activity of the heart.[1] It is classified as a Class IA antiarrhythmic drug, characterized by its ability to block the fast inward sodium current (INa) and prolong the cardiac action potential duration (APD).[1][2] The clinical use of quinidine has been tempered by its potential for proarrhythmic effects, most notably Torsades de Pointes, which is linked to its blockade of the rapid component of the delayed rectifier potassium current (IKr), carried by the hERG channel.[2]

The biotransformation of quinidine results in several metabolites, with 3-hydroxyquinidine, quinidine-N-oxide, 2'-oxoquinidinone, and O-desmethylquinidine being the most significant.[3] Notably, 3-hydroxyquinidine, the major metabolite, possesses approximately half the antiarrhythmic potency of the parent drug and circulates in significant concentrations, thereby contributing to the overall pharmacological effect.[2][4] Understanding the distinct and overlapping mechanisms of action of quinidine and its metabolites is crucial for a complete appreciation of its clinical pharmacology and for the development of safer antiarrhythmic therapies.

Electrophysiological Mechanism of Action

The primary antiarrhythmic action of quinidine and its active metabolites stems from their ability to block various ion channels involved in the cardiac action potential.

Sodium Channel (INa) Blockade

Quinidine is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[2] This blockade is "use-dependent," meaning its efficacy increases with higher heart rates.[5] By blocking INa, quinidine slows the maximum rate of depolarization (Vmax) and conduction velocity in the atria, ventricles, and His-Purkinje system.[6] The major metabolite, 3-hydroxyquinidine, also demonstrates a concentration-dependent depression of Vmax, albeit to a lesser extent than quinidine.[6]

Potassium Channel (IK) Blockade

Quinidine blocks several potassium currents, leading to a prolongation of the action potential duration and the effective refractory period (ERP).[2]

  • Rapid Delayed Rectifier Potassium Current (IKr): Blockade of IKr, carried by the hERG channel, is a key mechanism for APD prolongation and is also the primary contributor to quinidine's proarrhythmic potential.[2][7]

  • Slow Delayed Rectifier Potassium Current (IKs): Quinidine also inhibits IKs, further contributing to the delay in repolarization.[2]

  • Inward Rectifier Potassium Current (IK1): Blockade of IK1 can lead to depolarization of the resting membrane potential.[2]

  • Transient Outward Potassium Current (Ito): Inhibition of Ito by quinidine also contributes to the prolongation of the APD.[2]

The metabolites, particularly 3-hydroxyquinidine and O-desmethylquinidine, also contribute to the prolongation of repolarization.[3]

Other Ion Channel and Receptor Effects
  • L-type Calcium Current (ICa): Quinidine causes a reversible decrease in the peak L-type calcium current.[2][5]

  • Na+/K+-ATPase: At micromolar concentrations, quinidine can inhibit the Na+/K+-ATPase, similar to cardiac glycosides.[8]

  • Antimuscarinic (Anticholinergic) Effects: Quinidine possesses vagolytic properties due to its antimuscarinic action, which can lead to an increase in heart rate and AV conduction.[9][10]

  • Alpha-Adrenergic Blockade: Quinidine exhibits alpha-1 adrenergic receptor blocking activity, which can cause peripheral vasodilation and hypotension.[2]

Quantitative Data on Ion Channel Blockade

The following tables summarize the available quantitative data on the inhibitory effects of quinidine and its metabolites on various cardiac ion channels.

Compound Ion Channel/Current IC50 (µM) Cell Type Reference
QuinidineNav1.5 (Peak)28.9 ± 2.2HEK293[11]
QuinidineNav1.5 (Peak)13.0 ± 1.2-[12]
QuinidinehERG (IKr)0.32 ± 0.03-[12]
QuinidinehERG (IKr)0.8 ± 0.1Ltk- cells[7]
QuinidinehERG (IKr)3.00 ± 0.03Xenopus oocytes[7]
QuinidineCav1.2 (ICaL)16.3CHO[13]
QuinidineKvLQT1/IKs10.1CHO[13]
QuinidineKv4.3/Ito11.5CHO[13]

Table 1: IC50 Values of Quinidine for Various Cardiac Ion Channels.

Metabolite Relative Potency vs. Quinidine Effect Experimental Model Reference
3-Hydroxyquinidine~20%Antiarrhythmic activityIsolated rat heart[4]
3-HydroxyquinidineLess potentVmax depressionGuinea pig ventricular cells[6]
Quinidine-N-OxideNo definite activity up to 16 mg/LAntiarrhythmic activityIsolated rat heart[4]
2'-Oxoquinidinone-Electrophysiological activity-[14]
O-desmethylquinidine-Prolongs repolarizationCanine Purkinje fibers[3]

Table 2: Relative Potency and Electrophysiological Effects of Quinidine Metabolites.

Metabolism of Quinidine

Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][15] The major metabolic pathway is hydroxylation to form 3-hydroxyquinidine.[9] Other metabolites include quinidine-N-oxide, 2'-oxoquinidinone, and O-desmethylquinidine.[3] The formation of 3-hydroxyquinidine is a key step as this metabolite retains significant antiarrhythmic activity.[2]

Quinidine_Metabolism cluster_liver Hepatic Metabolism Quinidine Quinidine Metabolites Other Minor Metabolites Quinidine->Metabolites CYP3A4 CYP3A4 Quinidine->CYP3A4 Primary Pathway Quinidine_N_Oxide Quinidine-N-Oxide (Active) Quinidine->Quinidine_N_Oxide Oxoquinidinone 2'-Oxoquinidinone (Active) Quinidine->Oxoquinidinone Excretion Excretion Quinidine->Excretion Renal (Unchanged) Metabolites->Excretion Hydroxyquinidine 3-Hydroxyquinidine (Active) CYP3A4->Hydroxyquinidine Hydroxyquinidine->Excretion Quinidine_N_Oxide->Excretion Oxoquinidinone->Excretion

Figure 1: Metabolic pathway of quinidine.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for INa Blockade Assessment

This protocol details the methodology for assessing the tonic and use-dependent block of human Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293 cells).

A. Cell Preparation:

  • Culture HEK293 cells stably expressing hNav1.5 in appropriate culture medium.

  • Plate cells onto glass coverslips 24-48 hours prior to the experiment to achieve 50-70% confluency.

B. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • Quinidine Stock Solution: Prepare a 10 mM stock solution of quinidine sulfate in DMSO. Dilute to final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

C. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Establish a giga-ohm seal (>1 GΩ) with a target cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to stabilize for 5-10 minutes before recording.

  • Perform recordings at room temperature (22-25 °C).

D. Voltage Protocols:

  • Tonic Block:

    • Hold the membrane potential at -120 mV.

    • Apply a 50 ms depolarizing pulse to -20 mV every 30 seconds to elicit the peak sodium current.

    • After obtaining a stable baseline, perfuse the cell with the quinidine-containing external solution.

    • Continue recording until the blocking effect reaches a steady state.

  • Use-Dependent Block:

    • Hold the membrane potential at -120 mV.

    • Apply a train of 20 depolarizing pulses to -20 mV for 20 ms at frequencies of 1 Hz and 5 Hz.

    • Record the peak current for each pulse in the train.

    • After a washout period, perfuse the cell with the quinidine-containing external solution and repeat the pulse train.

E. Data Analysis:

  • Tonic Block Calculation: % Block = (1 - IQuinidine / IControl) * 100, where I is the peak current in the presence and absence of quinidine.

  • Use-Dependent Block Analysis: Normalize the peak current of each pulse to the peak current of the first pulse in the train. Plot the normalized current against the pulse number to visualize the development of use-dependent block.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 with hNav1.5) Giga_Seal Giga-ohm Seal Formation Cell_Culture->Giga_Seal Solution_Prep Solution Preparation (Internal, External, Drug) Solution_Prep->Giga_Seal Pipette_Pulling Pipette Pulling (2-4 MΩ) Pipette_Pulling->Giga_Seal Whole_Cell Whole-Cell Configuration Giga_Seal->Whole_Cell Stabilization Cell Stabilization Whole_Cell->Stabilization Baseline_Rec Baseline Recording Stabilization->Baseline_Rec Drug_App Drug Application Baseline_Rec->Drug_App Washout Washout Drug_App->Washout Tonic_Block Tonic Block Calculation Drug_App->Tonic_Block UDB_Analysis Use-Dependent Block Analysis Drug_App->UDB_Analysis IC50_Curve IC50 Curve Generation Tonic_Block->IC50_Curve UDB_Analysis->IC50_Curve

Figure 2: Workflow for a whole-cell patch-clamp experiment.
Assessment of Na+/K+-ATPase Inhibition

The inhibitory effect of quinidine on Na+/K+-ATPase can be assessed by measuring the enzyme's activity in the presence of varying concentrations of the drug.

A. Enzyme Preparation:

  • Purify Na+/K+-ATPase from a suitable source (e.g., pig kidney medulla or recombinant human isoforms).

B. Assay of Na+/K+-ATPase Activity:

  • Incubate the purified enzyme with the desired concentrations of quinidine in a reaction medium containing NaCl, KCl, MgCl2, and a buffer (e.g., histidine).

  • Initiate the reaction by adding ATP.

  • After a defined incubation period, measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • The difference in Pi released in the presence and absence of specific Na+/K+-ATPase inhibitors (e.g., ouabain) represents the Na+/K+-ATPase activity.

C. Data Analysis:

  • Plot the percent inhibition of Na+/K+-ATPase activity against the quinidine concentration to determine the IC50 value.

Signaling Pathways and Logical Relationships

The multifaceted actions of quinidine on cardiac electrophysiology can be summarized in the following signaling pathway diagram.

Quinidine_Signaling cluster_channels Ion Channel Blockade cluster_effects Electrophysiological Effects cluster_clinical Clinical Outcomes Quinidine Quinidine INa Fast Na+ Current (INa) Quinidine->INa blocks IKr Rapid K+ Current (IKr/hERG) Quinidine->IKr blocks IKs Slow K+ Current (IKs) Quinidine->IKs blocks ICa L-type Ca2+ Current (ICa) Quinidine->ICa blocks Vmax_Dec ↓ Vmax (Phase 0) INa->Vmax_Dec leads to APD_Prolong ↑ Action Potential Duration IKr->APD_Prolong contributes to IKs->APD_Prolong contributes to Conduction_Slow ↓ Conduction Velocity Vmax_Dec->Conduction_Slow results in ERP_Prolong ↑ Effective Refractory Period APD_Prolong->ERP_Prolong causes Proarrhythmic Proarrhythmic Effect (Torsades de Pointes) APD_Prolong->Proarrhythmic excessive Antiarrhythmic Antiarrhythmic Effect ERP_Prolong->Antiarrhythmic Conduction_Slow->Antiarrhythmic

Figure 3: Signaling pathway of quinidine's electrophysiological effects.

Conclusion

Quinidine's mechanism of action is a complex interplay of direct blockade of multiple cardiac ion channels, including sodium, potassium, and calcium channels, as well as its influence on autonomic signaling. The parent compound and its pharmacologically active metabolites, particularly 3-hydroxyquinidine, collectively contribute to its therapeutic and adverse effects. A thorough understanding of these multifaceted interactions, supported by quantitative data and detailed experimental protocols as outlined in this guide, is essential for the rational use of quinidine and for the development of novel antiarrhythmic agents with improved safety profiles. The provided diagrams offer a visual framework for comprehending the intricate metabolic and signaling pathways involved in the action of quinidine.

References

Spectroscopic and Spectrometric Characterization of Quinidine N-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and spectrometric data available for Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug Quinidine. This document compiles available data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offers detailed experimental protocols, and presents a visual representation of its metabolic formation.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for the confirmation of the molecular weight and fragmentation pattern of this compound. While specific data for this compound is limited in publicly available literature, data for its diastereomer, Quinine N-oxide, provides valuable insights. The N-oxidation occurs at the tertiary nitrogen of the quinuclidine ring, a feature shared by both molecules, leading to very similar fragmentation patterns.

Table 1: Mass Spectrometry Data for Quinine N-oxide

Ionm/zDescription
[M+H]⁺341Protonated molecular ion
[M+H-H₂O]⁺323Loss of a water molecule
296
198
186Fragmentation of the quinoline ring
160Fragmentation of the quinoline ring

Data sourced from studies on Quinine N-oxide, a diastereomer of this compound. The fragmentation is expected to be highly similar.[1][2]

A characteristic fragmentation pathway for N-oxides is the loss of an oxygen atom (a neutral loss of 16 Da) from the protonated molecular ion ([M+H]⁺) to form the corresponding amine.[1][2] In the case of Quinine N-oxide, the difference of 16 Da between a fragment of quinine at m/z 307 and the corresponding fragment of Quinine N-oxide at m/z 323 confirms the N-oxidation at the quinuclidine nitrogen.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

For reference, the ¹H and ¹³C NMR data for the parent compound, Quinidine, are well-documented and can be used as a basis for predicting the spectrum of its N-oxide metabolite.[4][5][6][7][8] A comprehensive assignment of the NMR spectra of this compound would require its synthesis and purification, followed by 1D and 2D NMR experiments. A study on the synthesis and ¹H-NMR spectroscopy of various metabolites of quinine and quinidine, including a dihydroxylated N-oxide derivative of dihydroquinidine, utilized 2D COSY NMR for the assignment of chemical shifts and coupling constants.[9][10] This suggests that similar techniques would be essential for the complete characterization of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments related to the spectroscopic analysis of this compound, based on established protocols for similar compounds.

Synthesis of this compound

Objective: To synthesize this compound from Quinidine for subsequent spectroscopic analysis.

Materials:

  • Quinidine

  • m-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide

  • Dichloromethane (DCM) or other suitable solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/methanol gradient)

Procedure:

  • Dissolve Quinidine in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent dropwise to the Quinidine solution.

  • Stir the reaction mixture at 0°C for 1-2 hours and then at room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel using a suitable eluent system.

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and fragmentation pattern.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with an electrospray ionization (ESI) source is recommended.

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Perform tandem mass spectrometry (MS/MS) on the protonated molecular ion ([M+H]⁺) to obtain the fragmentation pattern. This involves isolating the precursor ion and subjecting it to collision-induced dissociation (CID).

NMR Spectroscopy Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation and assignment of chemical shifts and coupling constants.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

  • Dissolve an accurately weighed sample of purified this compound in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum using a proton-decoupling pulse sequence.

  • To aid in the complete assignment of the spectra, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine ¹H-¹³C one-bond correlations.

Metabolic Pathway of this compound Formation

This compound is a metabolite of Quinidine, formed primarily through the action of cytochrome P450 enzymes in the liver.[11] The following diagram illustrates this metabolic conversion.

Quinidine_Metabolism Metabolic Conversion of Quinidine to this compound Quinidine Quinidine CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) Quinidine->CYP450 Quinidine_N_oxide This compound CYP450->Quinidine_N_oxide Oxidation

Caption: Metabolic pathway of Quinidine to this compound.

References

Methodological & Application

Application Notes and Protocols for Enantioselective Synthesis Using Quinidine N-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchona alkaloids, particularly quinine and its pseudoenantiomer quinidine, have long been cornerstones in the field of asymmetric catalysis. Their rigid chiral scaffold and tunable functional groups have led to the development of a vast array of highly selective catalysts for a multitude of organic transformations. While derivatives such as thioureas and squaramides have been extensively explored, the potential of Quinidine N-oxide derivatives as organocatalysts remains a developing area of research.

The introduction of an N-oxide functionality to the quinuclidine nitrogen of quinidine significantly alters its electronic and steric properties. The N-oxide oxygen atom is a potent Lewis base and can act as a hydrogen bond acceptor, opening up unique avenues for catalyst-substrate interactions and activation modes. These properties make this compound derivatives promising candidates for catalyzing enantioselective reactions, particularly those involving the activation of electrophiles or the organization of transition state assemblies through non-covalent interactions.

These application notes provide an overview of the synthesis of this compound and a representative protocol for its potential application in enantioselective synthesis, based on established methodologies for chiral amine N-oxides.

Synthesis of this compound

The preparation of this compound is a straightforward oxidation of the parent alkaloid. The quinuclidine nitrogen is more nucleophilic and sterically accessible than the quinoline nitrogen, allowing for selective oxidation.

Protocol 1: Synthesis of this compound

Materials:

  • Quinidine

  • meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/methanol solvent system for chromatography

Procedure:

  • Dissolve Quinidine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of m-CPBA (1.1 eq) in DCM to the cooled quinidine solution over 30 minutes.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate/methanol to afford this compound as a white or pale yellow solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Application in Enantioselective Allylation of Aldehydes

Chiral tertiary amine N-oxides have been shown to be effective Lewis base catalysts for the enantioselective allylation of aldehydes with allyltrichlorosilane. The N-oxide is believed to activate the silane, leading to a hypervalent silicon species that facilitates the enantioselective transfer of the allyl group to the aldehyde. While specific data for this compound in this reaction is not widely published, this protocol serves as a representative example of its potential application.

Representative Data

The following table summarizes hypothetical, yet realistic, data for the this compound catalyzed enantioselective allylation of various aldehydes.

EntryAldehyde (R-CHO)ProductTime (h)Yield (%)ee (%)
1Benzaldehyde1-Phenyl-3-buten-1-ol249290
24-Nitrobenzaldehyde1-(4-Nitrophenyl)-3-buten-1-ol249592
34-Methoxybenzaldehyde1-(4-Methoxyphenyl)-3-buten-1-ol368885
42-Naphthaldehyde1-(Naphthalen-2-yl)-3-buten-1-ol369088
5Cinnamaldehyde1-Phenyl-1,5-hexadien-3-ol487582
6Cyclohexanecarboxaldehyde1-Cyclohexyl-3-buten-1-ol488580

Protocol 2: General Procedure for the Enantioselective Allylation of Aldehydes

Materials:

  • This compound (catalyst)

  • Aldehyde (substrate)

  • Allyltrichlorosilane

  • Anhydrous dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/ethyl acetate solvent system for chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add this compound (0.1 eq).

  • Add anhydrous DCM, followed by the aldehyde (1.0 eq).

  • Cool the mixture to -78 °C in a dry ice/acetone bath.

  • Add diisopropylethylamine (DIPEA) (1.2 eq) to the mixture.

  • Slowly add allyltrichlorosilane (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the time indicated in the data table (typically 24-48 hours).

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at -78 °C and then allow the mixture to warm to room temperature.

  • Extract the mixture with DCM (3 x volumes).

  • Combine the organic layers and wash with 1 M HCl solution, followed by saturated aqueous NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the corresponding homoallylic alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Visualizations

Experimental Workflow

G Experimental Workflow for Enantioselective Allylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Add this compound (catalyst) to a flame-dried Schlenk tube B Add anhydrous DCM and aldehyde A->B C Cool to -78 °C B->C D Add DIPEA C->D E Add allyltrichlorosilane D->E F Stir at -78 °C for 24-48 h E->F G Monitor by TLC F->G H Quench with sat. NaHCO3 G->H I Extract with DCM H->I J Wash with HCl, NaHCO3, brine I->J K Dry, filter, and concentrate J->K L Purify by column chromatography K->L M Characterize product (NMR, MS) L->M N Determine ee by chiral HPLC M->N

Caption: Workflow for this compound catalyzed enantioselective allylation.

Plausible Catalytic Cycle

G Plausible Catalytic Cycle catalyst This compound activated_complex Activated Hypervalent Silicon Complex catalyst->activated_complex Coordination silane Allyltrichlorosilane silane->activated_complex transition_state Chiral Transition State activated_complex->transition_state aldehyde Aldehyde (R-CHO) aldehyde->transition_state Nucleophilic Attack transition_state->catalyst Catalyst Regeneration product Homoallylic Alcohol transition_state->product byproduct Silyl byproduct transition_state->byproduct

Application Notes and Protocols: Electrochemical Behavior and Analysis of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinidine N-oxide is a metabolite of quinidine, a class Ia antiarrhythmic agent. Monitoring its levels is crucial for pharmacokinetic studies and therapeutic drug management. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the determination of electroactive compounds like this compound. These notes provide an overview of the electrochemical behavior of this compound and protocols for its analysis using common voltammetric techniques.

The electrochemical behavior of this compound is primarily characterized by the reduction of the N-oxide group. While specific studies on this compound are limited, extensive research on its diastereomer, Quinine N-oxide, provides valuable insights. The electrochemical reduction of the N-oxide on a mercury electrode has been shown to revert the molecule to its original alkaloid form[1][2]. This process typically occurs in a pH range of 3 to 7[1].

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table includes data for the closely related Quinine N-oxide, which is expected to have very similar electrochemical properties. This data is intended to serve as a reference point for method development.

ParameterValueTechniqueElectrodeNotesReference
Reduction Peak Potential (Ep) -1.15 VCyclic Voltammetry (CV) / Linear Sweep Voltammetry (LSV)Dropping Mercury Electrode (DME)vs. Saturated Calomel Electrode (SCE). Optimal pH range 3-7.[1]
Nature of Reduction Current Diffusion-AdsorptionPolarographyDropping Mercury Electrode (DME)---[1]

Experimental Protocols

The following are detailed protocols for the electrochemical analysis of this compound based on established methods for related alkaloid N-oxides and other pharmaceutical compounds.

Protocol 1: Analysis by Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for investigating the redox properties of a compound. This protocol is designed to study the reduction of this compound.

1. Instrumentation and Reagents:

  • Potentiostat with a three-electrode cell

  • Working Electrode: Dropping Mercury Electrode (DME) or Hanging Mercury Drop Electrode (HMDE)

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl

  • Auxiliary Electrode: Platinum wire

  • This compound standard

  • Britton-Robinson buffer (pH 3-7)

  • Purified argon or nitrogen gas

  • Voltammetric cell

2. Preparation of Solutions:

  • Supporting Electrolyte: Prepare a Britton-Robinson buffer solution within the pH range of 3 to 7.

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) and dilute it with the supporting electrolyte to the desired concentration (e.g., 20 µmol/L)[1].

3. Experimental Procedure:

  • Assemble the three-electrode system in the voltammetric cell.

  • Pipette a known volume of the prepared this compound solution into the cell.

  • Deoxygenate the solution by purging with purified argon or nitrogen for 10-15 minutes[1]. Maintain an inert atmosphere over the solution during the experiment.

  • Set the parameters on the potentiostat:

    • Initial Potential: 0 V

    • Final Potential: -1.5 V[1]

    • Scan Rate: 0.5 V/s[1]

  • Run the cyclic voltammogram and record the data.

  • A reduction peak corresponding to the N-oxide group reduction should be observed around -1.15 V (vs. SCE)[1].

4. Data Analysis:

  • Determine the peak potential (Ep) and peak current (Ip) from the voltammogram.

  • The relationship between peak current and the square root of the scan rate can be plotted to investigate if the process is diffusion-controlled.

Protocol 2: Quantitative Analysis by Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a highly sensitive technique suitable for quantitative analysis at low concentrations. This protocol is adapted from methods used for other Cinchona alkaloids[1][3][4][5].

1. Instrumentation and Reagents:

  • Potentiostat with DPV capabilities

  • Working Electrode: Screen-Printed Platinum Electrode (SP-PtE) or Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl

  • Auxiliary Electrode: Platinum wire or carbon

  • This compound standard

  • Phosphate buffer solution (pH 7.0) containing a supporting electrolyte such as 0.1 M KClO4[3].

  • Purified argon or nitrogen gas

  • Voltammetric cell

2. Preparation of Solutions:

  • Supporting Electrolyte: Prepare a 0.02 M phosphate buffer solution at pH 7.0 containing 0.1 M KClO4[3].

  • Standard Solutions: Prepare a series of this compound standard solutions of varying concentrations in the supporting electrolyte for calibration.

3. Experimental Procedure:

  • Assemble the three-electrode system in the voltammetric cell.

  • Pipette a known volume of the standard or sample solution into the cell.

  • Deoxygenate the solution by purging with purified argon or nitrogen for 10-15 minutes.

  • Set the DPV parameters on the potentiostat (typical parameters are provided below, but should be optimized for the specific instrument and application):

    • Initial Potential: -0.8 V

    • Final Potential: -1.4 V

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Run the differential pulse voltammogram and record the peak current at the reduction potential.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.

  • Determine the concentration of this compound in unknown samples by interpolating their peak currents on the calibration curve.

  • The limit of detection (LOD) and limit of quantification (LOQ) can be calculated from the calibration curve data.

Visualizations

experimental_workflow_cv cluster_prep Solution Preparation cluster_exp Cyclic Voltammetry Experiment cluster_analysis Data Analysis prep_buffer Prepare Britton-Robinson Buffer (pH 3-7) setup Assemble 3-Electrode Cell prep_buffer->setup prep_standard Prepare this compound Standard Solution prep_standard->setup deoxygenate Deoxygenate Solution (Ar/N2 Purge) setup->deoxygenate set_params Set Potentiostat Parameters (0V to -1.5V, 0.5V/s) deoxygenate->set_params run_cv Run Cyclic Voltammogram set_params->run_cv record Record Voltammogram run_cv->record analyze Determine Peak Potential (Ep) & Peak Current (Ip) record->analyze

Caption: Workflow for Cyclic Voltammetry Analysis of this compound.

experimental_workflow_dpv cluster_prep Solution Preparation cluster_exp Differential Pulse Voltammetry Experiment cluster_analysis Quantitative Analysis prep_buffer Prepare Phosphate Buffer (pH 7.0) setup Assemble 3-Electrode Cell prep_buffer->setup prep_standards Prepare Calibration Standards prep_standards->setup deoxygenate Deoxygenate Solution (Ar/N2 Purge) setup->deoxygenate set_params Set DPV Parameters deoxygenate->set_params run_dpv Run DPV Scan set_params->run_dpv record Record Peak Currents run_dpv->record calibrate Construct Calibration Curve record->calibrate quantify Determine Unknown Concentration calibrate->quantify

Caption: Workflow for DPV Quantitative Analysis of this compound.

reduction_pathway qn_oxide This compound reduction Electrochemical Reduction (+2e-, +2H+) qn_oxide->reduction at ~ -1.15 V vs. SCE quinidine Quinidine reduction->quinidine water H2O reduction->water

Caption: Proposed Electrochemical Reduction Pathway of this compound.

References

Application Notes and Protocols: Quinidine N-oxide in the Development of Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinidine N-oxide, a derivative of the cinchona alkaloid quinidine, presents a unique chemical scaffold for the development of novel organocatalysts. The introduction of an N-oxide functionality on the quinuclidine nitrogen atom significantly alters the electronic and steric properties of the parent molecule. This modification reduces the Brønsted basicity of the nitrogen while introducing a new Lewis basic oxygen site. These changes open up possibilities for different modes of catalytic activation compared to quinidine itself, particularly in reactions involving Lewis acidic species.

While the direct use of this compound as a primary organocatalyst is not extensively documented in mainstream literature, its role as a chiral ligand for metal complexes and its potential in activating silicon-based reagents are areas of growing interest. Chiral heteroaromatic N-oxides, as a class, are recognized for their ability to act as powerful electron-pair donors, creating specific electronic environments in the transition states of asymmetric reactions.[1][2] The nucleophilicity of the N-oxide oxygen is particularly effective in activating organosilicon reagents.[1][2]

This document provides an overview of the synthesis of this compound and explores its potential applications in organocatalysis, drawing parallels from the broader field of chiral N-oxide catalysis.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct oxidation of quinidine. Care must be taken to selectively oxidize the more nucleophilic quinuclidine nitrogen over the quinoline nitrogen and the vinyl group.

Protocol: Oxidation of Quinidine using Ozone

This protocol is adapted from the synthesis of Quinine N-oxide, which is diastereomeric to this compound and follows a similar reaction pathway.[3][4]

Materials:

  • Quinidine

  • Acetone (reagent grade)

  • Deionized water

  • Ozone (generated from an ozone generator)

  • Nitrogen gas

  • Potassium iodide solution (15%)

  • Starch indicator solution

  • Sodium chloride

  • Rotary evaporator

  • Low-temperature reaction vessel

Procedure:

  • Dissolve quinidine in a 95:5 mixture of acetone and water to a concentration of 0.15 M in a low-temperature reaction vessel equipped with a gas dispersion tube.

  • Cool the solution to a temperature between -12°C and 0°C using an appropriate cooling bath.

  • Bubble ozone gas through the solution at a controlled, low flow rate. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction is typically complete when the solution turns a pale yellow color.

  • Once the reaction is complete, stop the ozone flow and bubble nitrogen gas through the mixture to remove any residual ozone. An exit trap containing potassium iodide and starch solution can be used to indicate the presence of unreacted ozone.

  • The reaction mixture is then diluted with water and extracted multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by column chromatography.

Expected Yield: A yield of approximately 72% can be expected based on analogous reactions with quinine.[3][4]

Potential Applications in Organocatalysis

While specific, high-yielding applications of this compound as a standalone organocatalyst are still emerging, its properties suggest potential in several reaction classes, primarily as a chiral Lewis base.

1. Asymmetric Cyanosilylation of Aldehydes

Chiral N-oxides have been shown to be effective catalysts for the asymmetric addition of trimethylsilyl cyanide (TMSCN) to aldehydes. The N-oxide oxygen can activate the silicon atom of TMSCN, facilitating the transfer of the cyanide group to the aldehyde.

Proposed Reaction Scheme: An aldehyde and TMSCN are reacted in the presence of a catalytic amount of this compound to produce a chiral cyanohydrin trimethylsilyl ether.

General Experimental Protocol (Hypothetical):

  • To a solution of the aldehyde (1.0 mmol) in a suitable anhydrous solvent (e.g., dichloromethane, 2.0 mL) at low temperature (e.g., -78 °C) under an inert atmosphere, add this compound (0.05-0.1 mmol, 5-10 mol%).

  • Stir the mixture for 15-30 minutes.

  • Add trimethylsilyl cyanide (1.2 mmol) dropwise.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Data Presentation (Hypothetical Data for a Model Reaction):

EntryAldehydeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde10-78248592
24-Nitrobenzaldehyde10-78189195
3Cinnamaldehyde10-78367888

Visualizations

Diagram of this compound Synthesis

G Synthesis of this compound Quinidine Quinidine Ozone Ozone (O3) Acetone/Water, -12°C to 0°C Quinidine->Ozone Quinidine_N_oxide This compound Ozone->Quinidine_N_oxide Oxidation

Caption: Oxidation of quinidine to form this compound.

Proposed Catalytic Cycle for Cyanosilylation

G Proposed Catalytic Cycle for Asymmetric Cyanosilylation Catalyst This compound Activated_Complex Activated Si-Complex Catalyst->Activated_Complex + TMSCN TMSCN TMSCN->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Product_Complex->Catalyst releases Product Silyl-protected Cyanohydrin Product_Complex->Product

Caption: Proposed mechanism for N-oxide catalyzed cyanosilylation.

This compound is a readily accessible chiral molecule with potential applications in organocatalysis, particularly in reactions that can leverage its Lewis basic oxygen atom. While its full potential is yet to be broadly realized and documented, the established success of other chiral N-oxides in asymmetric synthesis provides a strong foundation for future research and development in this area. The protocols and potential applications outlined here serve as a starting point for researchers and drug development professionals interested in exploring the catalytic capabilities of this intriguing compound. Further investigation is warranted to establish concrete, high-performing catalytic systems based on this compound.

References

Application Note: GC/MS Analysis for the Differentiation of Quinidine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the differentiation and analysis of quinidine and its primary metabolites using Gas Chromatography-Mass Spectrometry (GC/MS). Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism, resulting in several active and inactive compounds. Monitoring these metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides a detailed methodology for sample preparation, derivatization, and GC/MS analysis to enable the separation and identification of key quinidine metabolites, including 3-hydroxyquinidine, 2'-quinidinone, and O-demethylquinidine.

Introduction

Quinidine is primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP3A4. The main metabolites include 3-hydroxyquinidine, which has comparable antiarrhythmic activity to the parent drug, 2'-quinidinone, and O-demethylquinidine.[1] Given the pharmacological activity of its metabolites, it is essential to have a robust analytical method to differentiate and quantify quinidine and its metabolic products in biological matrices. While HPLC methods exist[1], GC/MS offers high sensitivity and specificity, providing definitive structural information. However, due to the polar nature of the hydroxylated metabolites, derivatization is necessary to improve their volatility and thermal stability for GC analysis.[2][3] This protocol outlines a trimethylsilylation (TMS) derivatization procedure followed by GC/MS analysis.

Experimental Protocols

Sample Preparation (from Plasma/Serum)

This protocol is adapted from established methods for drug extraction from biological fluids.[1]

Reagents and Materials:

  • Human plasma or serum samples

  • Internal Standard (IS) solution (e.g., Primaquine base)

  • Sodium hydroxide solution (2 N)

  • Extraction solvent: Dichloromethane or a mixture of ether:dichloromethane:isopropanol (6:4:1)

  • Anhydrous sodium sulfate

  • Conical centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of plasma or serum into a 15 mL conical centrifuge tube.

  • Add 100 µL of the internal standard solution.

  • Add 0.5 mL of 2 N sodium hydroxide to alkalinize the sample. Vortex for 30 seconds.

  • Add 5 mL of the extraction solvent. Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • The dried residue is now ready for derivatization.

Derivatization Protocol

This protocol employs trimethylsilylation to derivatize hydroxyl groups on the metabolites, making them amenable to GC/MS analysis.[2][3]

Reagents and Materials:

  • Dried sample extract

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • To the dried sample extract, add 50 µL of pyridine to dissolve the residue.

  • Add 50 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for GC/MS injection.

GC/MS Analysis

The following are suggested starting conditions and can be optimized for the specific instrument.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC/MS system)

  • Capillary column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Injector Temperature: 270°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute

    • Ramp: 10°C/min to 290°C

    • Hold at 290°C for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Electron Energy: 70 eV

  • Scan Mode: Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) for higher sensitivity.

Data Presentation

The following table summarizes the expected quantitative data for underivatized quinidine and the TMS-derivatized metabolites. The mass fragments for the parent quinidine are based on published data.[4] The data for the metabolites are predicted based on their structures and the addition of TMS groups (mass of TMS = 72 Da). Retention times are hypothetical and will need to be determined experimentally.

CompoundDerivatizationExpected Retention Time (min)Molecular Weight ( g/mol )Key Mass Fragments (m/z)
QuinidineNone~10-12324.4324 (M+) , 189, 136, 137
3-Hydroxyquinidine-TMSTMS>12412.6412 (M+) , 397 (M-15), 261, 136
2'-QuinidinoneNone>12338.4338 (M+) , 203, 136
O-Demethylquinidine-TMSTMS>12382.6382 (M+) , 367 (M-15), 175 (fragment of O-demethylated quinoline)[5], 136

Note: The fragmentation patterns for derivatized metabolites are predictive. Experimental verification is required.

Visualizations

Quinidine Metabolism Pathway

Quinidine_Metabolism cluster_liver Liver (CYP3A4) Quinidine Quinidine M1 3-Hydroxyquinidine Quinidine->M1 Hydroxylation M2 2'-Quinidinone Quinidine->M2 Oxidation M3 O-Demethylquinidine Quinidine->M3 O-Demethylation

Caption: Metabolic conversion of quinidine in the liver.

GC/MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis arrow arrow A Plasma/Serum Sample B Alkalinization & LLE A->B C Evaporation to Dryness B->C D Add Pyridine & BSTFA C->D E Heat at 70°C D->E F GC Injection E->F G MS Detection F->G H Data Analysis G->H

Caption: Workflow for GC/MS analysis of quinidine metabolites.

Discussion

The described method provides a framework for the successful separation and identification of quinidine and its major metabolites. The liquid-liquid extraction procedure is designed to efficiently isolate the analytes from the biological matrix. Derivatization with BSTFA is a critical step for the hydroxylated metabolites, as it increases their volatility and reduces peak tailing, leading to better chromatographic resolution and sensitivity.

The mass spectrometric detection in full scan mode will aid in the identification of unknown metabolites, while SIM mode can be used for targeted quantification of known metabolites, offering lower detection limits. It is recommended to use an internal standard that has similar chemical properties and extraction efficiency to quinidine to ensure accurate quantification.

Conclusion

This application note provides a detailed protocol for the GC/MS analysis of quinidine metabolites. The methodology, including sample preparation, derivatization, and instrumental analysis, is designed to be a starting point for researchers to develop and validate a robust assay for therapeutic drug monitoring, pharmacokinetic, or metabolomic studies involving quinidine. The provided workflows and data tables serve as a guide for the expected outcomes of the analysis.

References

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and potential degradation pathways of Quinidine N-oxide. The information is designed to assist researchers in designing, executing, and interpreting stability studies for this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard storage conditions?

A1: this compound, a metabolite of quinidine, is generally stable when stored as a solid at -20°C, with a reported stability of at least four years.[1] For long-term storage, refrigeration at 2-8°C is also recommended. Solutions of quinidine salts are known to slowly acquire a brownish tint upon exposure to light, suggesting that this compound solutions should also be protected from light.

Q2: What are the expected degradation pathways for this compound?

A2: Based on available data for this compound and related cinchona alkaloids, the primary degradation pathways are expected to be photodegradation and, to a lesser extent, thermal and hydrolytic degradation.

  • Photodegradation: Exposure to UV light is a significant degradation pathway. In polar solvents, this compound can rearrange to form 2'-oxo derivatives. In nonpolar solvents, it can form formylindol derivatives.[2]

  • Oxidative Degradation: While this compound is itself an oxidation product of quinidine, it may be susceptible to further oxidation, potentially at the C-9 secondary alcohol, forming a ketone.

  • Hydrolytic Degradation: Quinidine and its salts have shown sensitivity to acidic and alkaline conditions. Therefore, hydrolysis of this compound under these conditions is a potential degradation pathway.

  • Thermal Degradation: Like many organic molecules, this compound may be susceptible to degradation at elevated temperatures.

Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?

A3: Unexpected peaks in your chromatogram could be due to a number of factors:

  • Degradation Products: If your sample has been exposed to light, heat, or non-neutral pH, the unexpected peaks are likely degradation products. The most probable photodegradation products are the 2'-oxo derivative or formylindol derivatives.[2]

  • Impurities from Synthesis: The starting material or reagents used in the synthesis of this compound could be a source of impurities.

  • Interaction with Excipients: If you are working with a formulated product, this compound may be interacting with excipients, leading to the formation of new adducts or degradation products.

  • Contamination: Ensure proper handling and cleaning procedures to avoid contamination of your samples, solvents, or analytical instrumentation.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, consider the following precautions:

  • Light Protection: Protect all solutions and solid samples of this compound from light by using amber vials or covering containers with aluminum foil.

  • Temperature Control: Store samples at recommended temperatures (-20°C for long-term solid storage). Avoid exposing samples to high temperatures during experimental procedures unless it is a controlled stress condition.

  • pH Control: Maintain a neutral pH for solutions of this compound unless the experimental design requires acidic or basic conditions. Use appropriate buffers to control the pH.

  • Inert Atmosphere: For sensitive experiments, particularly those involving heat or potential oxidation, consider working under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Troubleshooting Guides

This section provides guidance on common issues encountered during the stability testing of this compound.

Problem Possible Causes Troubleshooting Steps
Rapid degradation of this compound in solution. 1. Photodegradation: Exposure to ambient or UV light. 2. Inappropriate pH: Solution is too acidic or too basic. 3. High Temperature: Solution is being stored or handled at elevated temperatures. 4. Reactive Solvent: The solvent is reacting with the this compound.1. Prepare and store all solutions in amber glassware or protect them from light. 2. Buffer the solution to a neutral pH (around 7.0). 3. Store solutions at refrigerated temperatures (2-8°C) when not in use. 4. Use high-purity, inert solvents (e.g., acetonitrile, methanol, purified water).
Inconsistent results in stability studies. 1. Variable Storage Conditions: Inconsistent light exposure, temperature, or humidity. 2. Inconsistent Sample Preparation: Variations in concentration, solvent, or pH. 3. Analytical Method Variability: Issues with the HPLC system, column, or mobile phase.1. Ensure all samples are stored under identical and controlled conditions. 2. Follow a strict, validated protocol for sample preparation. 3. Perform system suitability tests before each analytical run to ensure the HPLC system is performing correctly.
Difficulty in identifying degradation products. 1. Low concentration of degradants. 2. Co-elution of peaks in HPLC. 3. Lack of appropriate analytical techniques. 1. Concentrate the degraded sample or inject a larger volume into the analytical instrument. 2. Optimize the HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve separation. 3. Use hyphenated techniques like LC-MS/MS to obtain mass spectral data for structural elucidation.

Section 3: Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound, based on ICH guidelines. These should be adapted and optimized for your specific experimental needs.

General Sample Preparation

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH), and dilute with mobile phase to the target concentration for analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N HCl, and dilute with mobile phase.

  • Neutral Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of purified water.

    • Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample and dilute with mobile phase.

Oxidative Degradation
  • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the solution at room temperature for a defined period, protected from light.

  • At each time point, withdraw a sample and dilute with mobile phase.

Photolytic Degradation
  • Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Simultaneously, keep a control sample in the dark under the same temperature conditions.

  • At specified time intervals, withdraw samples from both the exposed and control solutions for analysis.

Thermal Degradation
  • Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

  • At defined time points, remove a portion of the solid, dissolve it in a suitable solvent, and dilute to the target concentration for analysis.

Section 4: Data Presentation

The following table summarizes hypothetical quantitative data from forced degradation studies. Actual results will vary based on experimental conditions.

Stress ConditionTime (hours)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 N HCl, 60°C 0100.00.00.0
892.54.82.7
2481.311.27.5
0.1 N NaOH, 60°C 0100.00.00.0
888.18.23.7
2470.419.510.1
3% H₂O₂, RT 0100.00.00.0
2495.23.11.7
Photolytic, ICH 0100.00.00.0
2475.618.3 (2'-oxo)6.1 (formylindol)
Thermal, 80°C 0100.00.00.0
2498.11.20.7

Section 5: Visualizations

Logical Workflow for Stability Testing

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation Prep Prepare Stock Solution of this compound Hydrolysis Hydrolytic Stress (Acid, Base, Neutral) Prep->Hydrolysis Expose to Stress Conditions Oxidation Oxidative Stress (H2O2) Prep->Oxidation Expose to Stress Conditions Photolysis Photolytic Stress (UV/Vis Light) Prep->Photolysis Expose to Stress Conditions Thermal Thermal Stress (Dry Heat) Prep->Thermal Expose to Stress Conditions HPLC HPLC-UV/PDA Analysis Hydrolysis->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Photolysis->HPLC Analyze Samples Thermal->HPLC Analyze Samples LCMS LC-MS/MS for Identification HPLC->LCMS For Unknown Peaks Quantify Quantify Degradation HPLC->Quantify Identify Identify Degradants LCMS->Identify Pathway Elucidate Degradation Pathways Quantify->Pathway Identify->Pathway

Caption: Workflow for conducting forced degradation studies of this compound.

Potential Photodegradation Pathways of this compound

Photodegradation_Pathways Quinidine_N_oxide This compound Oxaziridine_Intermediate Oxaziridine Intermediate (Postulated) Quinidine_N_oxide->Oxaziridine_Intermediate UV Light Two_Oxo_Derivative 2'-Oxo Derivative Oxaziridine_Intermediate->Two_Oxo_Derivative Rearrangement (Polar Solvents) Formylindol_Derivative Formylindol Derivative Oxaziridine_Intermediate->Formylindol_Derivative Rearrangement (Nonpolar Solvents)

Caption: Postulated photodegradation pathways of this compound.

References

Strategies to improve the yield of Quinidine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Quinidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Oxidizing Agent: Peroxy acids (e.g., m-CPBA) can degrade over time. Hydrogen peroxide solutions can lose potency. 2. Insufficient Reaction Time: N-oxidation of quinidine, especially with milder oxidants like hydrogen peroxide, can be slow. 3. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may dominate at elevated temperatures. 4. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity.1. Use a fresh batch of the oxidizing agent. The purity of m-CPBA can be checked by titration. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material is consumed. 3. Optimize the reaction temperature. For m-CPBA, reactions are often started at 0°C and allowed to warm to room temperature. For hydrogen peroxide, gentle heating might be necessary. 4. Screen different solvents. Chlorinated solvents like dichloromethane (DCM) or chloroform are commonly used for m-CPBA oxidations. For hydrogen peroxide, acetic acid or a mixture of acetone and water can be effective.[1]
Presence of Multiple Products (Low Selectivity) 1. Oxidation of the Quinoline Nitrogen: Quinidine has two nitrogen atoms that can be oxidized: the quinuclidine nitrogen (N1) and the quinoline nitrogen (N1'). The quinuclidine nitrogen is more basic and generally more susceptible to oxidation. However, under harsh conditions, oxidation of the quinoline nitrogen can occur. 2. Oxidation of the Vinyl Group: The vinyl group on the quinuclidine ring can be oxidized to an epoxide or undergo cleavage. 3. Oxidation of the Secondary Alcohol: The hydroxyl group at C9 can be oxidized to a ketone.1. Control the stoichiometry of the oxidizing agent. Use of a slight excess (1.1-1.5 equivalents) of the oxidant is often sufficient. 2. Employ milder reaction conditions. Low temperatures and shorter reaction times can favor the more reactive quinuclidine nitrogen. The use of a low concentration of hydrogen peroxide has been reported to control regioselectivity.[1] 3. Choose a selective oxidant. Ozone has been reported to selectively oxidize the quinuclidine nitrogen at low temperatures.[1]
Difficult Purification of this compound 1. High Polarity of the Product: N-oxides are significantly more polar than their parent amines, which can lead to issues with extraction and column chromatography. 2. Contamination with Byproducts: Unreacted starting material and acidic byproducts (e.g., m-chlorobenzoic acid from m-CPBA) can co-elute with the product.1. Use a more polar solvent system for extraction and chromatography. For column chromatography, a gradient elution with a polar solvent like methanol in dichloromethane is often effective. 2. Wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts. Recrystallization can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent provides the best yield for this compound synthesis?

Q2: What is the optimal temperature for the N-oxidation of quinidine?

A2: The optimal temperature depends on the oxidizing agent used. For reactions with m-CPBA, it is common practice to start the reaction at a low temperature (e.g., 0°C) and then allow it to warm to room temperature to control the initial exothermic reaction and improve selectivity. For the oxidation of the related compound quinine with ozone, a low temperature of -12°C to 0°C has been reported to be effective.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. This compound is significantly more polar than quinidine. A suitable solvent system for TLC would be a mixture of a relatively nonpolar solvent and a polar solvent, for example, dichloromethane and methanol. The product spot will have a lower Rf value (will travel a shorter distance up the plate) than the starting material spot.

Q4: What are the expected byproducts in the synthesis of this compound?

A4: Besides the desired N-oxide, several byproducts can be formed depending on the reaction conditions. These can include the di-N-oxide (oxidation of both nitrogen atoms), oxidation of the vinyl group to form an epoxide, and oxidation of the secondary alcohol to a ketone. Additionally, if using m-CPBA, m-chlorobenzoic acid will be a significant byproduct.

Q5: What is the best method for purifying this compound?

A5: Due to its high polarity, column chromatography on silica gel is a common method for purifying this compound. A gradient elution starting with a less polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol is typically effective. It is important to first remove any acidic byproducts by washing the crude reaction mixture with a basic aqueous solution.

Data Presentation

Table 1: Comparison of Reported Yields for Cinchona Alkaloid N-Oxide Synthesis

Cinchona AlkaloidOxidizing AgentSolventTemperatureReaction TimeYield (%)Reference
QuinineOzoneAcetone/Water (95:5)-12 to 0°C2 hours72[1][2]
QuinidineXylaria sp. (microbial)Potato Dextrose Broth27°C5 days71

Note: Data for direct chemical synthesis of this compound with comparative yields under different conditions is limited in the provided search results. The data for quinine, its diastereomer, is presented as a close approximation.

Experimental Protocols

Method 1: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA) (General Procedure)

This protocol is a general method for the N-oxidation of quinoline derivatives and can be adapted for quinidine.

  • Dissolve Quinidine: Dissolve quinidine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Add m-CPBA: In a separate flask, dissolve m-CPBA (1.1-1.5 equivalents) in the same solvent. Add the m-CPBA solution dropwise to the quinidine solution while maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (monitor by TLC).

  • Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench any unreacted m-CPBA and remove the m-chlorobenzoic acid byproduct. Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.

Method 2: N-Oxidation using Ozone (Adapted from Quinine Synthesis)

This protocol is adapted from the synthesis of quinine N-oxide and should be applicable to quinidine.[1]

  • Prepare Quinidine Solution: Dissolve quinidine (1 equivalent) in a mixture of acetone and water (95:5 v/v).

  • Cool the Solution: Cool the solution to a temperature between -12°C and 0°C using an appropriate cooling bath (e.g., ice-salt bath).

  • Ozone Treatment: Bubble ozone gas through the cooled solution at a low flow rate. The reaction progress should be monitored by TLC.

  • Quench the Reaction: Once the starting material is consumed, stop the ozone flow and purge the solution with nitrogen or argon to remove any residual ozone.

  • Work-up: Add water to the reaction mixture and extract with a suitable organic solvent like dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over a drying agent, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude this compound by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Quinidine in appropriate solvent start->dissolve cool Cool solution to specified temperature dissolve->cool add_oxidant Add Oxidizing Agent (m-CPBA, O3, or H2O2) cool->add_oxidant react Stir for specified time (Monitor by TLC) add_oxidant->react quench Quench excess oxidant react->quench extract Aqueous work-up & Extraction quench->extract dry_concentrate Dry organic layer & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Reagents start->cause1 cause2 Suboptimal Conditions (Time, Temp, Solvent) start->cause2 cause3 Side Reactions start->cause3 cause4 Purification Loss start->cause4 solution1 Use fresh reagents cause1->solution1 solution2 Optimize reaction parameters (TLC monitoring) cause2->solution2 solution3 Use milder conditions/ selective oxidant cause3->solution3 solution4 Optimize purification (solvent system, technique) cause4->solution4

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Addressing solubility challenges of Quinidine N-oxide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility challenges of Quinidine N-oxide in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

A2: This is a common issue when a compound with low aqueous solubility is introduced into an aqueous environment from a concentrated organic stock solution. The organic solvent disperses in the buffer, and if the final concentration of this compound exceeds its solubility limit in the aqueous medium, it will precipitate out of the solution.

Q3: What are the recommended strategies to improve the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include:

  • Co-solvency: Using a water-miscible organic solvent to increase the drug's solubility in the final aqueous solution.

  • pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can significantly increase its solubility.

  • Use of Excipients: Incorporating solubilizing agents such as cyclodextrins to form inclusion complexes with the drug molecule, thereby increasing its aqueous solubility.

Q4: Can I prepare a concentrated aqueous stock solution of this compound and store it?

A4: Based on the information available for the parent compound, quinidine, it is not recommended to store aqueous solutions for more than one day due to potential stability issues and precipitation over time[1]. It is best practice to prepare fresh aqueous solutions for each experiment.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common solubility issues encountered with this compound in aqueous solutions.

Issue 1: Precipitation upon dilution of an organic stock solution.
  • Troubleshooting Steps:

    • Reduce Final Concentration: The most straightforward approach is to lower the final desired concentration of this compound in your aqueous medium.

    • Optimize Co-solvent System: If a higher concentration is necessary, a co-solvent system is recommended. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF, or ethanol) and add it to the aqueous buffer with vigorous stirring. The final concentration of the organic solvent should be kept to a minimum to avoid affecting the biological system.

    • Stepwise Dilution: Instead of a single dilution step, try a serial dilution approach. This can sometimes prevent immediate precipitation by allowing for a more gradual change in the solvent environment.

Issue 2: Inconsistent results in biological assays.
  • Troubleshooting Steps:

    • Verify Complete Dissolution: Before use, visually inspect your final aqueous solution for any signs of precipitation. If possible, centrifuge the solution and measure the concentration of the supernatant to confirm the amount of dissolved this compound.

    • Fresh Preparations: As mentioned in the FAQs, always use freshly prepared aqueous solutions of this compound for your experiments to avoid issues related to compound degradation or precipitation over time.

Quantitative Data Summary

While specific data for this compound is limited, the following table summarizes the solubility of its parent compound, quinidine, which can serve as a useful reference.

CompoundSolvent SystemTemperature (°C)SolubilityReference
QuinidineEthanolAmbient~1 mg/mL[1]
QuinidineDMSOAmbient~25 mg/mL[1]
QuinidineDimethyl formamide (DMF)Ambient~30 mg/mL[1]
Quinidine1:2 DMF:PBS (pH 7.2)Ambient~0.33 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solution using a Co-solvent System

This protocol is adapted from the recommended procedure for its parent compound, quinidine[1].

Materials:

  • This compound solid

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4, or other desired aqueous buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Calculation Example: The molecular weight of this compound is 340.42 g/mol . To prepare 1 mL of a 10 mM stock solution, weigh out 3.40 mg of this compound and dissolve it in 1 mL of DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • To prepare a working solution, dilute the stock solution into the desired aqueous buffer. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of the aqueous buffer.

  • Immediately after adding the stock solution to the buffer, vortex the solution vigorously for at least 30 seconds to ensure rapid and uniform mixing.

  • Visually inspect the solution for any signs of precipitation. If precipitation is observed, consider lowering the final concentration or increasing the proportion of the co-solvent (while being mindful of its potential effects on your experimental system).

Protocol 2: General Method for Evaluating Solubility Enhancement with Cyclodextrins

This protocol provides a general framework for assessing the potential of cyclodextrins to improve the aqueous solubility of this compound.

Materials:

  • This compound solid

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Analytical balance

  • Vortex mixer

  • Shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired buffer.

  • Add an excess amount of this compound solid to each cyclodextrin solution.

  • Seal the containers and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Determine the concentration of this compound in the filtered supernatant using a validated analytical method (e.g., HPLC-UV).

  • Plot the solubility of this compound as a function of the cyclodextrin concentration to determine the effectiveness of the cyclodextrin in enhancing its solubility.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting stock_solid This compound (Solid) dissolve Dissolve & Vortex stock_solid->dissolve stock_solvent Organic Solvent (e.g., DMSO) stock_solvent->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Dilute & Vortex stock_solution->dilute buffer Aqueous Buffer buffer->dilute working_solution Final Aqueous Solution dilute->working_solution precipitation Precipitation? working_solution->precipitation no_precipitation Proceed with Experiment precipitation->no_precipitation No adjust_concentration Lower Final Concentration precipitation->adjust_concentration Yes optimize_cosolvent Optimize Co-solvent Ratio precipitation->optimize_cosolvent Yes adjust_concentration->dilute optimize_cosolvent->dilute

Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.

solubility_enhancement_logic Decision Logic for Solubility Enhancement start Initial Solubility Issue check_concentration Is the concentration essential? start->check_concentration lower_concentration Lower the concentration check_concentration->lower_concentration No co_solvent Try Co-solvent System check_concentration->co_solvent Yes success Solubility Achieved lower_concentration->success ph_adjustment Adjust pH co_solvent->ph_adjustment Not Sufficient co_solvent->success Effective cyclodextrin Use Cyclodextrins ph_adjustment->cyclodextrin Not Sufficient ph_adjustment->success Effective cyclodextrin->success Effective failure Consult Formulation Specialist cyclodextrin->failure Not Sufficient

Caption: Decision tree for selecting a solubility enhancement strategy for this compound.

References

Optimization of reaction conditions for catalysis with Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Quinidine N-oxide in catalytic reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of reaction conditions for catalysis involving this compound.

1. Low or No Product Yield

  • Question: I am not observing any significant product formation in my reaction catalyzed by this compound. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no product yield can stem from several factors related to the catalyst, reagents, or reaction conditions.

    • Potential Causes & Solutions:

      CauseRecommended Action
      Inactive Catalyst Verify the purity and integrity of your this compound. Impurities or degradation can inhibit catalytic activity. Consider synthesizing or purchasing a fresh batch.
      Inappropriate Solvent The choice of solvent is critical. The stability of N-oxides can be solvent-dependent, with polar protic solvents like water and alcohols often providing stability through hydrogen bonding.[1] However, the optimal solvent will be reaction-specific. Screen a range of solvents with varying polarities (e.g., THF, ethanol, methanol, DMSO, acetonitrile, dichloromethane, toluene).[2]
      Suboptimal Temperature The reaction temperature may be too low for the activation energy to be overcome, or too high, leading to catalyst or substrate decomposition. Perform the reaction at a range of temperatures to find the optimum.[3]
      Incorrect Catalyst Loading The amount of catalyst can significantly impact the reaction rate and yield. If the loading is too low, the reaction may not proceed at a reasonable rate. If it's too high, it could lead to side reactions or be economically inefficient. Evaluate a range of catalyst loadings (e.g., 1 mol% to 10 mol%).
      Presence of Inhibitors Trace impurities in your starting materials or solvent (e.g., water, acids, bases) can act as catalyst poisons. Ensure all reagents and solvents are of high purity and are appropriately dried.

2. Poor Enantioselectivity

  • Question: My reaction is proceeding, but the enantiomeric excess (e.e.) of my product is low. How can I improve the stereoselectivity?

  • Answer: Poor enantioselectivity in a reaction intended to be stereoselective is a common challenge. The following factors can influence the stereochemical outcome.

    • Potential Causes & Solutions:

      CauseRecommended Action
      Suboptimal Temperature Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature generally improves enantioselectivity by favoring the transition state leading to the major enantiomer.
      Solvent Effects The solvent can influence the conformation of the catalyst and the transition state assembly. A systematic screening of solvents is recommended.
      Incorrect Additives Some asymmetric reactions require the use of additives or co-catalysts to achieve high enantioselectivity. Review literature for similar reactions to see if specific additives are commonly used with cinchona alkaloid-derived catalysts.
      Catalyst Conformation The conformation of this compound in the reaction mixture can affect the stereochemical outcome. The choice of solvent and the presence of certain additives can influence this.

3. Catalyst Instability or Decomposition

  • Question: I suspect my this compound catalyst is degrading during the reaction. What are the signs of this and how can I prevent it?

  • Answer: Catalyst instability can lead to a decrease in reaction rate over time and the formation of byproducts.

    • Potential Causes & Solutions:

      CauseRecommended Action
      High Temperature Excessive heat can lead to the thermal decomposition of the catalyst. Determine the optimal temperature range for your reaction.
      Extreme pH The stability of N-oxides is pH-dependent. Under strongly acidic or basic conditions, N-oxides can undergo degradation.[1] It is generally recommended to maintain a neutral pH unless the reaction mechanism requires acidic or basic conditions.
      Incompatible Reagents Some reagents, particularly strong oxidizing or reducing agents, may be incompatible with the N-oxide functionality. Review the compatibility of all reaction components.
      Photodegradation Some organic molecules are sensitive to light. If you observe discoloration of your reaction mixture, consider running the reaction in the dark or in amber glassware.

Frequently Asked Questions (FAQs)

1. Synthesis and Purity of this compound

  • Question: How can I synthesize this compound and ensure its purity?

  • Answer: this compound can be synthesized by the oxidation of quinidine. Common oxidizing agents include hydrogen peroxide and organic peroxyacids.[4][5][6] For instance, oxidation of quinine (a diastereomer of quinidine) with hydrogen peroxide, sometimes accelerated by a palladium catalyst, yields the corresponding N-oxide as the major product.[7] Another method involves the use of potassium peroxymonosulfate (KPMS) as the oxidant, which can lead to rapid synthesis at room temperature.[4][5]

    To ensure purity, the product should be purified, for example, by column chromatography. The purity and identity of the synthesized this compound should be confirmed using analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FTIR.[8]

2. Storage and Handling of this compound

  • Question: What are the best practices for storing and handling this compound?

  • Answer: For long-term storage, it is advisable to keep this compound at low temperatures (below -15°C) in a well-sealed container, preferably under an inert atmosphere to protect it from moisture, as it may be hygroscopic.[1] For short-term use, refrigeration at 2-8°C is acceptable.

3. Impact of pH on this compound Stability

  • Question: How does pH affect the stability of this compound in solution?

  • Answer: The stability of N-oxides is pH-dependent. They are weak bases and can be protonated in acidic conditions (typically pH < 5) to form more stable hydroxyammonium species.[1] However, under strongly acidic or basic conditions, hydrolysis can occur. Therefore, maintaining a neutral pH is recommended for solutions of this compound unless the specific experimental protocol requires otherwise.[1]

Data Presentation

The following tables summarize key experimental parameters from studies on related N-oxide chemistry, which can serve as a starting point for optimizing your reaction conditions.

Table 1: Influence of Solvent on Reaction Yield

EntrySolventYield (%)
1TetrahydrofuranModerate
2EthanolModerate
3MethanolModerate
4DMSOLow
5AcetonitrileModerate
6DichloromethaneLow
7TolueneLow
8WaterHigh
Note: This data is adapted from a study on a bismuth nitrate-catalyzed reaction and is intended to illustrate the significant impact of solvent choice on yield.[2] The optimal solvent for a this compound catalyzed reaction will be system-dependent.

Table 2: Effect of Catalyst and Loading on Yield

EntryCatalystCatalyst Loading (mol%)Yield (%)
1None037
2Bi(NO₃)₃·5H₂O594
3BiI₃5Lower
4BiBr₃5Lower
5BiCl₃5Lower
Note: This data is from a study on benzimidazole synthesis and demonstrates the importance of catalyst selection and optimization of its loading.[2]

Experimental Protocols & Visualizations

General Protocol for Reaction Condition Optimization

A general workflow for optimizing a reaction catalyzed by this compound involves systematically varying key parameters to identify the conditions that provide the best yield and/or enantioselectivity.

experimental_workflow start Define Reaction: Substrates, Catalyst (this compound) solvent_screening Solvent Screening (e.g., Toluene, THF, CH2Cl2, MeCN, EtOH) start->solvent_screening temp_optimization Temperature Optimization (e.g., RT, 40°C, 60°C, 80°C) solvent_screening->temp_optimization Select best solvent catalyst_loading Catalyst Loading Optimization (e.g., 1, 2.5, 5, 10 mol%) temp_optimization->catalyst_loading Select best temperature concentration_effects Concentration Effects (e.g., 0.1 M, 0.5 M, 1.0 M) catalyst_loading->concentration_effects Select best loading final_conditions Optimized Reaction Conditions concentration_effects->final_conditions

Caption: A typical workflow for optimizing reaction conditions.

Troubleshooting Logic for Low Yield

The following diagram illustrates a logical approach to troubleshooting low product yield in your reaction.

troubleshooting_low_yield start Low Product Yield check_catalyst Verify Catalyst Purity and Activity start->check_catalyst check_reagents Check Purity of Starting Materials and Solvents check_catalyst->check_reagents Catalyst OK vary_temp Vary Reaction Temperature check_reagents->vary_temp Reagents OK vary_solvent Screen Different Solvents vary_temp->vary_solvent No Improvement success Improved Yield vary_temp->success Improvement vary_loading Optimize Catalyst Loading vary_solvent->vary_loading No Improvement vary_solvent->success Improvement vary_loading->success Improvement

Caption: A decision tree for troubleshooting low reaction yield.

Hypothetical Catalytic Cycle

While the specific catalytic cycle will depend on the reaction, a general representation for a this compound catalyzed transformation might involve the following steps.

catalytic_cycle catalyst This compound intermediate Catalyst-Substrate Complex catalyst->intermediate + Substrate A substrate_a Substrate A substrate_b Substrate B product Product intermediate->product + Substrate B product->catalyst - Product (Catalyst Regeneration)

References

Navigating the Purification of Synthetic Quinidine N-oxide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the effective purification of synthetic compounds is a critical step to ensure the validity of experimental results and the safety of potential therapeutic agents. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetic Quinidine N-oxide.

Troubleshooting Common Purification Issues

This section provides solutions to common problems that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Purification Incomplete Extraction: The highly polar nature of the N-oxide can lead to poor partitioning into organic solvents.- Acid-Base Extraction Optimization: Ensure the aqueous layer is sufficiently basified (pH > 9) to deprotonate the alkaloid, enhancing its solubility in organic solvents like dichloromethane or chloroform. Perform multiple extractions (3-4 times) with fresh solvent to maximize recovery. - Solvent Choice: Consider using a more polar organic solvent or a solvent mixture, such as chloroform/isopropanol, for extraction.
Product Loss During Chromatography: The polar N-oxide may bind strongly to the silica gel stationary phase.- Mobile Phase Modification: Increase the polarity of the mobile phase gradually. A common system is a gradient of methanol in dichloromethane. Adding a small amount of a basic modifier, like triethylamine or ammonium hydroxide (typically 0.1-1%), can help to reduce tailing and improve elution by competing with the analyte for active sites on the silica gel.[1] - Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic), or a reversed-phase silica gel (C18) with an appropriate aqueous-organic mobile phase.
Premature Precipitation During Workup: The product may crash out of solution if the solvent polarity changes too rapidly.- Gradual Solvent Addition: When performing steps like adding an anti-solvent for precipitation, add it slowly with vigorous stirring to ensure the formation of a fine, easily filterable precipitate.
Persistent Impurities in the Final Product Co-elution with Structurally Similar Impurities: Unreacted starting material (Quinidine) or byproducts from the oxidation reaction can be difficult to separate.- TLC Optimization: Before scaling up to column chromatography, carefully optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve good separation between this compound and its impurities. A difference in Rf values of at least 0.2 is desirable. - High-Performance Liquid Chromatography (HPLC): For very challenging separations, preparative HPLC using a C18 column with a mobile phase of acetonitrile and a phosphate buffer at a controlled pH can provide high-resolution separation of diastereomers and other closely related impurities.[2]
Incomplete Removal of the Oxidizing Agent: Residual oxidizing agents (e.g., m-CPBA) or their byproducts can contaminate the product.- Aqueous Washes: During the extraction workup, wash the organic layer with a reducing agent solution, such as aqueous sodium bisulfite or sodium thiosulfate, to quench and remove excess oxidizing agent.
Product Fails to Crystallize or "Oils Out" High Polarity and Hydrogen Bonding: The N-oxide and hydroxyl groups can lead to strong intermolecular interactions, hindering the formation of an ordered crystal lattice.- Solvent System Screening: Experiment with a variety of solvent systems for recrystallization. A mixed solvent system, where the compound is dissolved in a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., diethyl ether, hexanes) is slowly added until turbidity is observed, can be effective.[3] - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in a colder environment (e.g., refrigerator or freezer). Rapid cooling can promote oiling out.[4] - Seeding: Introduce a small seed crystal of pure this compound to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in a synthetic preparation of this compound?

A1: Common impurities include unreacted Quinidine, diastereomeric N-oxides (if the oxidation is not stereospecific), and byproducts from the oxidation of other functional groups in the molecule, such as the quinoline nitrogen or the vinyl group. Other potential impurities are (3R)-3-Hydroxy Quinidine and 2'-Quinidinone.[][6]

Q2: How can I effectively monitor the progress of my column chromatography purification?

A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your column.[1] Use the same mobile phase that you are using for the column, or a slightly less polar one, to analyze the fractions. Spot the starting material, the crude reaction mixture, and the collected fractions on the same TLC plate to track the elution of your product and the separation from impurities.

Q3: What visualization techniques are effective for this compound on a TLC plate?

A3: this compound is a UV-active compound due to its quinoline ring system, so it can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background. Staining with iodine vapor is another common and semi-destructive method that can reveal organic compounds as brownish spots.

Q4: Is it better to purify this compound by column chromatography or recrystallization?

A4: The choice of purification method depends on the impurity profile of your crude product. Column chromatography is generally more effective for separating a mixture of several components with different polarities.[7] Recrystallization is an excellent technique for removing small amounts of impurities from a relatively pure compound and can often provide a higher yield of very pure material if a suitable solvent system is found.[4] In many cases, a combination of both methods is employed: an initial purification by column chromatography followed by a final recrystallization to obtain highly pure crystals.

Q5: My this compound appears as a thick, non-crystalline foam after solvent evaporation. How can I handle this?

A5: Obtaining a foam or amorphous solid is common for highly polar molecules that are difficult to crystallize. To induce crystallization, you can try dissolving the foam in a minimal amount of a good solvent and then slowly adding a poor solvent (anti-solvent). Alternatively, techniques like vapor diffusion, where the vapor of a poor solvent slowly diffuses into a solution of your compound in a good solvent, can promote the growth of high-quality crystals.

Quantitative Data on Purification Methods

While specific comparative data for the purification of synthetic this compound is not extensively published, the following table provides representative data for a closely related compound, Quinine N-oxide, which can serve as a useful benchmark.

Purification MethodCompoundStarting MaterialOxidizing AgentPost-Purification YieldPurity AssessmentReference
Extraction & Evaporation Quinine N-oxideQuinineOzone72%Single spot by TLC[8]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is a fundamental first step to separate the basic this compound from non-basic impurities and excess neutral oxidizing agents.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). The basic this compound will be protonated and move to the aqueous layer. Repeat the acidic wash 2-3 times.

  • Separation of Layers: Combine the acidic aqueous layers. The organic layer containing non-basic impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or concentrated ammonium hydroxide, with stirring until the pH is greater than 9. This will deprotonate the this compound, causing it to precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the basified aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This method is effective for separating this compound from less polar impurities like unreacted Quinidine.

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point is a mixture of dichloromethane and methanol. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound. A small amount of triethylamine (0.1-1%) can be added to the mobile phase to reduce peak tailing.

  • Column Packing: Prepare a silica gel column using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like DCM/methanol. Adsorb the sample onto a small amount of silica gel by making a slurry and then evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the column.

  • Elution: Elute the column with the mobile phase, starting with a lower polarity (e.g., 1-2% methanol in DCM) and gradually increasing the polarity (e.g., up to 10% methanol in DCM).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is suitable for obtaining a highly pure, crystalline product from a sample that is already relatively pure.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. An ideal single solvent will dissolve the compound when hot but not when cold. Alternatively, find a solvent pair: one in which the compound is soluble (e.g., methanol) and one in which it is insoluble (e.g., diethyl ether).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the hot solvent (or the "good" solvent of a pair).

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

    • Mixed Solvent: To the hot solution of the compound in the "good" solvent, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and allow them to air dry or dry them in a vacuum oven.

Visualizations

Purification_Workflow crude Crude Synthetic This compound extraction Acid-Base Extraction crude->extraction Initial Cleanup chromatography Column Chromatography extraction->chromatography Separation of Polar Components recrystallization Recrystallization chromatography->recrystallization Final Polishing pure Pure this compound recrystallization->pure

Caption: General purification workflow for synthetic this compound.

Troubleshooting_Low_Yield start Low Yield Observed check_extraction Check Extraction Efficiency start->check_extraction check_chromatography Check Chromatography Conditions start->check_chromatography check_crystallization Check Crystallization Loss start->check_crystallization sub_extraction Incomplete basification? Insufficient extractions? check_extraction->sub_extraction sub_chromatography Product stuck on column? Co-elution with impurities? check_chromatography->sub_chromatography sub_crystallization Product soluble in cold solvent? check_crystallization->sub_crystallization

References

Proper storage conditions to ensure Quinidine N-oxide stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage, handling, and stability testing of Quinidine N-oxide to ensure experimental accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a primary metabolite of quinidine, a Class Ia antiarrhythmic drug.[1][2] The conversion of quinidine to this compound in the body is mainly carried out by the cytochrome P450 enzyme, CYP3A4.[1] It is often studied in the context of quinidine's metabolism and pharmacokinetics.

Q2: What are the recommended storage conditions for solid this compound?

A2: Recommendations for storing solid this compound vary slightly among suppliers, but the consensus is to store it in a controlled cold environment. Storing the compound under an inert atmosphere is also recommended.[3] For long-term stability, storage at -20°C is advised, which may preserve the material for four years or more.[1]

Q3: How should I store this compound solutions?

A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][4] Stock solutions should be stored at -20°C or colder to minimize degradation. N-oxides are generally stabilized by polar protic solvents but can be prone to decomposition at elevated temperatures.[5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q4: Is this compound sensitive to light or oxidation?

Summary of Recommended Storage Conditions
Supplier/SourceRecommended TemperatureStated StabilityAdditional Notes
Cayman Chemical-20°C≥ 4 yearsShipped on wet ice.
Clearsynth2-8°CNot specifiedRecommended for long-term storage.
Pharmaffiliates2-8°C (Refrigerator)Not specifiedStore under an inert atmosphere.
Allmpus2-8°CNot specified---

Troubleshooting Guide

Issue: I am seeing inconsistent or unexpected results in my experiments.

This could be due to the degradation of your this compound sample. Follow this troubleshooting workflow to investigate potential stability issues.

G start Inconsistent Experimental Results Observed check_storage 1. Verify Storage Conditions (Temp, Light, Atmosphere) start->check_storage is_correct Storage Conditions Correct? check_storage->is_correct check_prep 2. Review Solution Prep (Solvent, Aliquoting, Freeze-Thaw) is_correct->check_prep Yes correct_storage Action: Correct Storage Immediately & Re-test is_correct->correct_storage No is_prep_ok Preparation Protocol Followed? check_prep->is_prep_ok run_qc 3. Perform Quality Control (e.g., HPLC-UV, LC-MS) is_prep_ok->run_qc Yes correct_prep Action: Prepare Fresh Solutions Using Best Practices is_prep_ok->correct_prep No is_pure Purity & Identity Confirmed? run_qc->is_pure consider_degradation High Probability of Compound Degradation is_pure->consider_degradation No investigate_other Issue Likely Not Due to Compound Stability. Investigate Other Experimental Variables. is_pure->investigate_other Yes order_new Action: Order Fresh Compound & Implement Strict Protocols consider_degradation->order_new correct_storage->run_qc correct_prep->run_qc

Caption: Troubleshooting workflow for compound stability.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[9][10] This helps in developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the active substance.[11][12]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC with UV or MS detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Stress Conditions: Expose the sample solution to the following conditions in parallel. Include an unstressed control sample kept at recommended storage conditions for comparison.

Stress ConditionProtocolDurationAnalysis
Acid Hydrolysis Mix stock solution with 0.1 N HCl. If no degradation occurs at room temp, heat at 60°C.[13][14]2-24 hoursNeutralize with an equivalent amount of 0.1 N NaOH before analysis.
Base Hydrolysis Mix stock solution with 0.1 N NaOH. If no degradation occurs at room temp, heat at 60°C.[13][14]2-24 hoursNeutralize with an equivalent amount of 0.1 N HCl before analysis.
Oxidation Mix stock solution with 3% H₂O₂ and keep at room temperature.[14]Up to 24 hoursAnalyze directly.
Thermal Degradation Expose solid this compound and the stock solution to 70°C in a calibrated oven.[9]Up to 48 hoursAllow samples to return to room temperature before analysis.
Photolytic Degradation Expose the stock solution to a light source providing an overall illumination of ≥ 1.2 million lux hours and UV energy of ≥ 200 watt-hours/m².[13]VariableAnalyze directly, alongside a dark control wrapped in foil.
  • Analysis:

    • Analyze all stressed samples and the control using a validated stability-indicating HPLC method.

    • The method should be capable of separating the main this compound peak from any degradation products.

    • Monitor for the appearance of new peaks and a decrease in the area of the parent compound peak.

    • Calculate the percentage of degradation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis receive Receive Compound log Log Lot # & Date receive->log store Store at -20°C Protect from Light log->store prep_stock Prepare 1 mg/mL Stock Solution store->prep_stock control Control Sample (-20°C, Dark) prep_stock->control acid Acid Hydrolysis (0.1N HCl) prep_stock->acid base Base Hydrolysis (0.1N NaOH) prep_stock->base oxidation Oxidation (3% H2O2) prep_stock->oxidation thermal Thermal (70°C) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo hplc Analyze All Samples by HPLC-UV/MS control->hplc acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Calculate % Degradation hplc->data report Report Findings data->report

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Troubleshooting Poor Enantioselectivity in Reactions Catalyzed by Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Quinidine N-oxide in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on resolving issues of poor enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an organocatalyst?

This compound is a derivative of the cinchona alkaloid quinidine. The N-oxide functional group can enhance the catalytic activity and modify the stereochemical outcome of certain asymmetric reactions compared to the parent alkaloid. It is often employed as a Lewis base catalyst to activate substrates and control the stereoselectivity of bond-forming reactions.

Q2: I am observing low enantiomeric excess (ee) in my reaction. What are the most common initial checks I should perform?

When troubleshooting low enantioselectivity, it is crucial to systematically evaluate several key aspects of your experimental setup. Begin by verifying the following:

  • Catalyst Quality: Ensure the purity and integrity of your this compound. Impurities can significantly impact the reaction's stereochemical outcome.

  • Reagent and Solvent Purity: Use reagents and solvents of the highest possible purity. Trace impurities, particularly acidic or basic contaminants, can interfere with the catalyst's function. Ensure solvents are anhydrous if the reaction is moisture-sensitive.

  • Reaction Conditions: Double-check that the reaction temperature, concentration, and stirring rate are consistent with established protocols or your intended experimental design.

  • Enantiomeric Excess (ee) Determination: Confirm that your analytical method for determining ee (e.g., chiral HPLC, GC, or SFC) is properly calibrated and validated for the specific product.

Troubleshooting Guide: Sources of Poor Enantioselectivity

Poor enantioselectivity in a this compound catalyzed reaction can stem from a variety of factors, ranging from the quality of the catalyst to the specifics of the reaction setup and the nature of the substrates themselves. This guide provides a structured approach to identifying and addressing these issues.

Catalyst-Related Issues

The purity and handling of the this compound catalyst are paramount for achieving high enantioselectivity.

Problem: The enantiomeric excess of my product is consistently lower than expected based on literature precedents.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Impurity 1. Verify Purity: Analyze the catalyst by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. 2. Purification: If impurities are detected, purify the catalyst. A general purification protocol is provided below. 3. Source a New Batch: If purification is not feasible or effective, obtain a new batch of catalyst from a reputable supplier.Improved and more consistent enantioselectivity.
Catalyst Decomposition 1. Storage: Store the catalyst in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen). 2. Handling: Minimize exposure of the catalyst to air and moisture during weighing and addition to the reaction.Prevention of catalyst degradation and preservation of its catalytic activity.
Incorrect Catalyst Loading 1. Optimize Loading: Systematically vary the catalyst loading (e.g., 1, 5, 10, 20 mol%) to determine the optimal concentration for your specific reaction.Identification of the catalyst loading that provides the best balance of reaction rate and enantioselectivity.
Reaction Condition Optimization

The reaction environment plays a critical role in the stereochemical outcome of the catalytic cycle.

Problem: The enantioselectivity of my reaction is highly variable between runs.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Solvent Effects 1. Solvent Screening: Perform the reaction in a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile, diethyl ether). 2. Anhydrous Conditions: Ensure the use of anhydrous solvents, as water can interfere with the catalyst-substrate interaction. The use of molecular sieves (e.g., 4 Å MS) can be beneficial.[1]Identification of a solvent that promotes high enantioselectivity and consistent results.
Temperature Fluctuations 1. Precise Temperature Control: Use a cryostat or a well-controlled oil bath to maintain a constant reaction temperature. 2. Temperature Optimization: Systematically vary the reaction temperature (e.g., -78 °C, -40 °C, 0 °C, room temperature) to find the optimum for enantioselectivity. Lower temperatures often lead to higher ee.Improved reproducibility and potentially higher enantioselectivity.
Concentration Effects 1. Vary Substrate Concentration: Investigate the effect of substrate concentration on the enantioselectivity.Determination of the optimal concentration range for the reaction.
Presence of Additives 1. Investigate Additives: In some cases, the presence of additives can influence the reaction. For instance, the removal of acidic impurities by molecular sieves has been shown to be beneficial.[1]Potential enhancement of enantioselectivity.
Substrate and Reagent Factors

The inherent properties of your starting materials can significantly influence the stereochemical course of the reaction.

Problem: I am using a new substrate and observing poor enantioselectivity.

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps Expected Outcome
Substrate Steric Hindrance 1. Analyze Substrate Structure: Evaluate the steric bulk of substituents on your substrate near the reacting center. Large or bulky groups may hinder the optimal approach to the catalyst's chiral pocket. 2. Modify Substrate (if possible): If feasible, synthesize and test analogues with smaller or differently positioned substituents.Understanding the steric limitations of the catalyst for your substrate class.
Substrate Electronic Effects 1. Analyze Electronic Properties: Consider the electron-donating or electron-withdrawing nature of substituents on your substrate. These can affect the electronics of the transition state. 2. Test Substrate Analogues: Systematically vary the electronic properties of the substituents to observe the impact on enantioselectivity.Gaining insight into the electronic requirements for high enantioselectivity with this catalyst system.
Reagent Purity 1. Purify Reagents: Ensure all reagents are of high purity. For example, in reactions involving aldehydes, oxidation to the corresponding carboxylic acid can introduce acidic impurities that may affect the catalyst.Elimination of side reactions and interferences that can lower enantioselectivity.

Experimental Protocols

General Protocol for this compound Catalyst Purification

Impurities in the catalyst can be a significant source of poor enantioselectivity. The following is a general procedure for the purification of this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or a mixture of methanol and acetone (e.g., 1:1 v/v).

  • Chromatography: Load the solution onto a silica gel column.

  • Elution: Elute the column with a gradient of a polar solvent (e.g., methanol or acetone) in a non-polar solvent (e.g., dichloromethane or ethyl acetate). The exact solvent system will depend on the impurities present and should be determined by thin-layer chromatography (TLC) analysis.

  • Fraction Collection: Collect the fractions containing the pure this compound, as identified by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the purified catalyst under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity of the catalyst by ¹H NMR, ¹³C NMR, and mass spectrometry.

General Experimental Procedure for a this compound Catalyzed Reaction

This protocol provides a general framework for setting up an asymmetric reaction using this compound as the catalyst. Specific parameters such as solvent, temperature, and reaction time should be optimized for each particular transformation.

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (e.g., 5-10 mol%).

  • Solvent Addition: Add the desired anhydrous solvent (e.g., dichloromethane, toluene).

  • Cooling: Cool the mixture to the desired reaction temperature (e.g., -20 °C).

  • Substrate Addition: Add the substrate to the catalyst solution and stir for a few minutes.

  • Reagent Addition: Add the second reagent to initiate the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with an appropriate reagent (e.g., saturated aqueous ammonium chloride solution).

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and enantiomeric excess of the purified product using appropriate analytical techniques (e.g., NMR, chiral HPLC/GC/SFC).

Visualizing Troubleshooting Logic

To aid in the troubleshooting process, the following diagrams illustrate the logical flow for diagnosing and resolving issues of poor enantioselectivity.

Troubleshooting_Workflow Start Poor Enantioselectivity Observed Check_Catalyst Step 1: Catalyst Integrity Check Start->Check_Catalyst Purity_OK Catalyst Purity Verified? Check_Catalyst->Purity_OK Check_Conditions Step 2: Reaction Condition Verification Conditions_OK Reaction Conditions Consistent? Check_Conditions->Conditions_OK Check_Substrates Step 3: Substrate & Reagent Analysis Substrates_OK Substrate/Reagent Purity Verified? Check_Substrates->Substrates_OK Purity_OK->Check_Conditions Yes Purify_Catalyst Action: Purify or Replace Catalyst Purity_OK->Purify_Catalyst No Conditions_OK->Check_Substrates Yes Optimize_Conditions Action: Optimize Conditions (Solvent, Temp.) Conditions_OK->Optimize_Conditions No Purify_Substrates Action: Purify Substrates/Reagents Substrates_OK->Purify_Substrates No Resolution Problem Resolved Substrates_OK->Resolution Yes Purify_Catalyst->Check_Catalyst Optimize_Conditions->Check_Conditions Purify_Substrates->Check_Substrates

Caption: A step-by-step workflow for troubleshooting poor enantioselectivity.

Signaling_Pathway_Analogy cluster_catalyst Catalyst Factors cluster_conditions Reaction Conditions cluster_substrates Substrate Properties Catalyst This compound Purity Purity Catalyst->Purity Loading Loading Catalyst->Loading Solvent Solvent Catalyst->Solvent Temperature Temperature Solvent->Temperature Concentration Concentration Temperature->Concentration Sterics Steric Effects Concentration->Sterics Electronics Electronic Effects Sterics->Electronics Enantioselectivity Enantioselectivity (ee%) Electronics->Enantioselectivity

Caption: Interacting factors that influence the final enantioselectivity.

References

Technical Support Center: Minimizing By-product Formation in Quinidine N-oxide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during the synthesis of Quinidine N-oxide. The information is presented in a clear question-and-answer format, with quantitative data summarized in tables, detailed experimental protocols, and visualizations to clarify complex processes.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound?

A1: The most prevalent by-products in this compound synthesis typically arise from two main sources: impurities present in the starting quinidine material and side reactions occurring during the N-oxidation process.

  • By-products from Starting Material Impurities: Commercial quinidine is often found with related cinchona alkaloids. The most common impurity that can lead to a significant by-product is Dihydroquinidine . During the oxidation reaction, Dihydroquinidine will be converted to Dihydrothis compound , which can be challenging to separate from the desired this compound due to their similar structures. Other potential impurities in the starting material that could lead to corresponding N-oxides include Quinine (a diastereomer), Cinchonine, and Hydroquinidine.

  • By-products from Side Reactions: Over-oxidation or degradation of the quinidine molecule can occur, especially under harsh reaction conditions. This can lead to the formation of various by-products, including:

    • 2'-Quinidinone: Oxidation of the secondary alcohol on the quinuclidine ring.

    • Cleavage Products: Aggressive oxidation can lead to the cleavage of the quinidine scaffold, potentially forming derivatives of quinoline-4-carboxylic acid (cinchoninic acid) and meroquinene.

    • Di-N-oxides: While less common, oxidation of both the quinuclidine and the quinoline nitrogen atoms is a possibility, especially with a large excess of a strong oxidant.

Q2: How can I minimize the formation of Dihydrothis compound?

A2: The most effective way to prevent the formation of Dihydrothis compound is to use starting material with the lowest possible content of Dihydroquinidine. It is highly recommended to analyze the purity of the starting quinidine lot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before proceeding with the synthesis. If the Dihydroquinidine content is significant, purification of the starting material may be necessary.

Q3: Which oxidizing agent is best for minimizing by-products?

A3: The choice of oxidizing agent plays a crucial role in controlling by-product formation. While several oxidants can be used for N-oxidation, some offer better selectivity for the quinuclidine nitrogen of quinidine.

  • Ozone (O₃): This has been reported to be a highly regioselective oxidizing agent for the synthesis of the related Quinine N-oxide, yielding the desired product in high purity without significant degradation of the alkaloid skeleton.[1] Mild reaction conditions, such as low temperatures (-12°C to 0°C), are crucial for its selectivity.[1]

  • meta-Chloroperoxybenzoic acid (m-CPBA): A common and effective reagent for N-oxidation. However, it can be less selective than ozone and may lead to over-oxidation or other side reactions if not used in stoichiometric amounts and at controlled temperatures.

  • Hydrogen Peroxide (H₂O₂): Can be used for N-oxidation, but the reactions are often slower and may require catalysts or harsher conditions, which can increase the risk of by-product formation.

For minimizing by-products, ozone appears to be a promising choice due to its reported high selectivity under controlled conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound 1. Incomplete reaction. 2. Degradation of the product. 3. Inefficient extraction or purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure completion. Consider extending the reaction time if necessary. 2. Use a milder oxidizing agent (e.g., ozone) and maintain low reaction temperatures. Avoid prolonged exposure to harsh conditions. 3. Optimize the extraction and purification protocols. Ensure the pH is appropriate during aqueous work-up to prevent loss of the product.
Presence of a significant amount of Dihydrothis compound High content of Dihydroquinidine in the starting quinidine.Analyze the purity of the starting material by HPLC. If the Dihydroquinidine content is high, purify the quinidine before the oxidation step, for instance, by fractional crystallization.
Formation of multiple unidentified by-products 1. Over-oxidation due to excess oxidant or high temperature. 2. Use of a non-selective oxidizing agent. 3. Presence of various impurities in the starting material.1. Carefully control the stoichiometry of the oxidizing agent (use 1.0-1.2 equivalents). Maintain the recommended low temperature throughout the reaction. 2. Switch to a more selective oxidizing agent like ozone. 3. Use highly pure quinidine as the starting material.
Product appears as a dark oil or tar instead of a solid Degradation of the quinidine molecule.This is a strong indication of overly harsh reaction conditions. Immediately attempt the reaction at a lower temperature and with a slower addition of the oxidant. If the problem persists, consider a different, milder oxidant.
Difficulty in purifying the product by column chromatography The product and by-products have very similar polarities.Use a high-quality silica gel and a carefully optimized solvent system. A gradient elution might be necessary. Consider using a different stationary phase, such as alumina, or a different chromatographic technique like preparative HPLC for challenging separations.

Quantitative Data

Table 1: Comparison of Oxidizing Agents for N-Oxide Synthesis of Cinchona Alkaloids

Oxidizing AgentSubstrateYield of N-oxideKey Reaction ConditionsReference
Ozone (O₃)Quinine72%Acetone:water (95:5), -12°C to 0°C[1]
Hydrogen Peroxide (H₂O₂)QuinineNot specifiedReaction is generally slower, may require a catalyst.[1]
m-CPBAAcetyllycoctonineMajor ProductRoom temperature[2]

Note: Data for this compound with these specific oxidants under optimized conditions for minimizing by-products is limited in the reviewed literature. The data for Quinine (a diastereomer) and another alkaloid are provided for reference.

Experimental Protocols

Key Experiment: Synthesis of Quinine N-oxide using Ozone (Adapted for Quinidine)

This protocol is adapted from a reported synthesis of Quinine N-oxide and can be used as a starting point for the synthesis of this compound.[1]

Materials:

  • Quinidine (high purity)

  • Acetone (ACS grade)

  • Deionized water

  • Ozone generator

  • Dry ice or a cooling bath system

  • Round-bottom flask

  • Gas dispersion tube

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve high-purity quinidine in a 95:5 mixture of acetone and water in a round-bottom flask. The concentration should be carefully chosen to ensure complete dissolution.

  • Cooling: Cool the reaction mixture to a temperature between -12°C and 0°C using a dry ice/acetone bath or a suitable cooling system.

  • Ozonolysis: Bubble ozone gas through the cooled solution via a gas dispersion tube. The flow rate of ozone should be slow and controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of methanol:acetone 1:1) or HPLC. The reaction is typically complete when the starting quinidine spot is no longer visible.

  • Work-up: Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Extraction: Add deionized water to the reaction mixture and extract the product with dichloromethane (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

Logical Workflow for Troubleshooting By-product Formation

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision Points cluster_solutions Solutions cluster_end End Goal start High By-product Formation Observed analyze_byproduct Identify By-product(s) by LC-MS/NMR start->analyze_byproduct analyze_starting_material Analyze Purity of Starting Quinidine by HPLC start->analyze_starting_material is_overoxidation Are over-oxidation/degradation products present? analyze_byproduct->is_overoxidation is_dihydro Is Dihydrothis compound a major by-product? analyze_starting_material->is_dihydro is_dihydro->is_overoxidation No purify_sm Purify Starting Quinidine is_dihydro->purify_sm Yes optimize_reaction Optimize Reaction Conditions: - Lower Temperature - Reduce Oxidant Equivalents - Change Oxidant (e.g., to Ozone) is_overoxidation->optimize_reaction Yes optimize_purification Optimize Purification Protocol: - Gradient Column Chromatography - Recrystallization is_overoxidation->optimize_purification No end Minimized By-product Formation purify_sm->end optimize_reaction->end optimize_purification->end

Caption: Troubleshooting workflow for minimizing by-products.

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_reactants Reactants Quinidine Quinidine Quinidine_N_Oxide This compound (Desired Product) Quinidine->Quinidine_N_Oxide Selective N-oxidation Over_oxidation Over-oxidation/Degradation Products (e.g., 2'-Quinidinone, Cleavage Products) Quinidine->Over_oxidation Harsh Conditions/ Excess Oxidant Dihydroquinidine Dihydroquinidine (Impurity) Dihydroquinidine_N_Oxide Dihydrothis compound (By-product) Dihydroquinidine->Dihydroquinidine_N_Oxide N-oxidation Oxidant Oxidizing Agent (e.g., O₃, m-CPBA)

Caption: this compound synthesis and potential by-products.

References

Validation & Comparative

Comparative pharmacokinetic analysis of quinidine versus Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of the antiarrhythmic drug quinidine and its metabolite, quinidine N-oxide. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion of these two compounds.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for quinidine and this compound based on available data from studies in healthy human subjects and beagle dogs.

Pharmacokinetic ParameterQuinidineThis compoundSpecies
Bioavailability (Oral) 70% or greater[1]Data not availableHuman
Time to Peak Plasma Concentration (Oral) Approx. 2 hours[2]Data not availableHuman
Volume of Distribution (Vd) 2.0 to 3.5 L/kg[1]1.03 ± 0.21 L/kgBeagle Dog[3]
Elimination Half-Life (t½) 5 to 12 hours[1]2.5 ± 0.28 hoursHuman[4]
Clearance 2.5 to 5.0 mL/min/kg[1]0.065 ± 0.012 L/minBeagle Dog[3]
Protein Binding 70% to 95%[1]96.7% (Free fraction: 3.3 ± 0.83%)Human[4]
Primary Route of Elimination Hepatic metabolism (60% to 85%)[1]Renal excretion (77% unchanged)Beagle Dog[3]
Major Metabolites 3-hydroxyquinidine, this compound[5][6]Two unidentified compoundsHuman[4]
Renal Clearance 15% to 40% of total clearance[1]1.3 ± 0.3 L/hrHuman[4]
Recovery in Urine (Unchanged) 15% to 40%[1]13.9 ± 3.7% of doseHuman[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Pharmacokinetic Study of this compound in Healthy Subjects

Objective: To investigate the pharmacokinetics of this compound after single oral doses in healthy individuals.[4]

Methodology:

  • Subjects: Four healthy volunteers.

  • Administration: Single oral doses of 3 to 15 mg of this compound.

  • Sampling: Blood and urine samples were collected at various time points.

  • Analysis: The concentrations of this compound in serum and urine were determined using a High-Performance Liquid Chromatography (HPLC) assay.[4]

Comparative Pharmacokinetic Study in Beagle Dogs

Objective: To compare the pharmacokinetic and pharmacodynamic effects of quinidine and this compound.[3]

Methodology:

  • Subjects: Three beagle dogs.

  • Administration: Separate intravenous (IV) infusions of quinidine and this compound were administered to each dog.

  • Sampling: Plasma and urine samples were collected for pharmacokinetic analysis.

  • Pharmacodynamic Assessment: The prolongation of the QT interval on an electrocardiogram (ECG) was used to compare the pharmacodynamic effects.[3]

Visualizations

Metabolic Pathway of Quinidine

The following diagram illustrates the hepatic metabolism of quinidine, primarily mediated by the cytochrome P450 enzyme system, leading to the formation of its metabolites, including this compound.

Quinidine Quinidine CYP3A4 Hepatic Metabolism (CYP3A4) Quinidine->CYP3A4 Metabolites Metabolites CYP3A4->Metabolites Hydroxyquinidine 3-Hydroxyquinidine (Active) Metabolites->Hydroxyquinidine Hydroxylation N_Oxide This compound Metabolites->N_Oxide N-oxidation Other Other Metabolites Metabolites->Other

Caption: Metabolic conversion of quinidine in the liver.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting a pharmacokinetic study, from subject recruitment to data analysis.

cluster_study_setup Study Setup cluster_sampling Sample Collection & Processing cluster_analysis Analysis cluster_reporting Reporting Recruitment Subject Recruitment (e.g., Healthy Volunteers) Dosing Drug Administration (Oral or IV) Recruitment->Dosing Sampling Blood & Urine Sampling (Timed Intervals) Dosing->Sampling Processing Sample Processing (e.g., Centrifugation for Plasma) Sampling->Processing Assay Bioanalytical Assay (e.g., HPLC) Processing->Assay PK_Analysis Pharmacokinetic Analysis (e.g., Vd, t½, CL) Assay->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: General workflow of a pharmacokinetic study.

References

A Comparative Guide to the Synthesis and Properties of Quinine N-oxide and Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the synthesis and properties of two closely related cinchona alkaloid derivatives: Quinine N-oxide and Quinidine N-oxide. As diastereomers, quinine and quinidine, and consequently their N-oxides, offer a unique opportunity to study the impact of stereochemistry on chemical synthesis and biological activity. This document summarizes key experimental data, provides detailed protocols for synthesis, and visualizes synthetic pathways to aid in further research and development.

Synthesis of Quinine N-oxide and this compound: A Comparative Overview

The synthesis of both Quinine N-oxide and this compound primarily involves the selective oxidation of the tertiary nitrogen atom in the quinuclidine ring. Various oxidizing agents have been employed for this transformation, with ozone and peroxy acids being the most common.

Table 1: Comparison of Synthetic Methods for Quinine N-oxide and this compound

ParameterQuinine N-oxideThis compound
Starting Material QuinineQuinidine
Primary Oxidizing Agent Ozone (O₃)[1][2]meta-Chloroperoxybenzoic acid (m-CPBA)
Alternative Oxidants Hydrogen peroxide (H₂O₂) with PdCl₂ catalyst[3]Not explicitly found for this compound
Solvent System Acetone:Water (95:5)[1][2]Dichloromethane (CH₂Cl₂)
Reaction Temperature -12°C to 0°C[1][2]0°C to Room Temperature
Reaction Time ~2 hours[1]Overnight
Reported Yield 72%[1][2]Not explicitly reported, but generally good for m-CPBA oxidations
Work-up/Purification Evaporation and chromatographic purification[1]Aqueous wash and chromatographic purification

Physicochemical Properties

The introduction of the N-oxide functionality alters the physicochemical properties of the parent alkaloids, primarily by increasing polarity.

Table 2: Physicochemical Properties of Quinine N-oxide and this compound

PropertyQuinine N-oxideThis compound
Molecular Formula C₂₀H₂₄N₂O₃C₂₀H₂₄N₂O₃
Molecular Weight 340.42 g/mol [4][5]340.42 g/mol [4][5]
Melting Point 133-134°C[1]Not explicitly found
Appearance Yellowish thick product[1]Not explicitly found
Solubility More polar than quinine[1]Expected to be more polar than quinidine
Spectroscopic Data UV-Vis, FTIR, ¹H-NMR, ¹³C-NMR, and MS data available[1][2]Identified as a metabolite of quinidine[6][7]

Pharmacological Properties: A Preliminary Comparison

While extensive comparative pharmacological data for the N-oxides is limited, initial studies provide some insights. This compound has been identified as a major metabolite of quinidine in humans. Pharmacokinetic studies have shown that it has a considerably shorter elimination half-life (2.5 ± 0.28 hours) compared to quinidine. Importantly, this compound does not appear to possess the quinidine-like pharmacological activity, as no significant changes in the heart rate-corrected QT interval were observed in healthy subjects. The pharmacological activity of Quinine N-oxide is less characterized in the available literature.

Experimental Protocols

Synthesis of Quinine N-oxide via Ozonolysis

This protocol is adapted from the work of Mujahidin et al.[1][2]

Materials:

  • Quinine

  • Acetone

  • Deionized Water

  • Ozone generator

  • Nitrogen gas

  • Standard laboratory glassware

Procedure:

  • Dissolve quinine (1 equivalent) in a 95:5 mixture of acetone and water to a concentration of approximately 0.15 M.

  • Cool the solution to a temperature between -12°C and 0°C using an appropriate cooling bath.

  • Bubble ozone gas through the solution at a low flow rate. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Continue the ozonolysis until the starting material is consumed (typically around 2 hours).

  • Once the reaction is complete, purge the solution with nitrogen gas to remove any residual ozone.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude Quinine N-oxide by column chromatography on silica gel to yield a yellowish thick product.

Representative Synthesis of this compound via m-CPBA Oxidation

Disclaimer: A specific detailed protocol for the synthesis of this compound was not found in the search results. The following is a general and representative protocol for the N-oxidation of quinoline alkaloids using m-CPBA, adapted from procedures for similar compounds.[8]

Materials:

  • Quinidine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-75%)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve quinidine (1 equivalent) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution (to quench excess peroxy acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizing the Synthesis and Analysis

To better illustrate the processes described, the following diagrams were generated using the DOT language.

Synthesis_Quinine_N_oxide Quinine Quinine Ozone Ozone (O₃) Acetone:Water (95:5) -12°C to 0°C Quinine->Ozone Quinine_N_oxide Quinine N-oxide Ozone->Quinine_N_oxide Yield: 72% Synthesis_Quinidine_N_oxide Quinidine Quinidine mCPBA m-CPBA CH₂Cl₂ 0°C to RT Quinidine->mCPBA Quinidine_N_oxide This compound mCPBA->Quinidine_N_oxide Comparative_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_properties Property Comparison Quinine_Syn Quinine N-oxide Synthesis Purification Column Chromatography Quinine_Syn->Purification Quinidine_Syn This compound Synthesis Quinidine_Syn->Purification Characterization Spectroscopy (NMR, MS, IR) Melting Point Analysis Purification->Characterization Physicochemical Physicochemical Properties (Solubility, pKa, etc.) Characterization->Physicochemical Pharmacological Pharmacological Activity (In vitro & In vivo assays) Characterization->Pharmacological

References

A Comparative Guide to Cinchona Alkaloid N-Oxides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the synthesis, physicochemical properties, and catalytic applications of quinine N-oxide, quinidine N-oxide, cinchonine N-oxide, and cinchonidine N-oxide.

Cinchona alkaloids and their derivatives have long been celebrated for their pivotal role in asymmetric catalysis, providing a readily available chiral scaffold for a myriad of enantioselective transformations. While the parent alkaloids—quinine, quinidine, cinchonine, and cinchonidine—have been extensively studied, their corresponding N-oxides represent a class of compounds with distinct electronic and steric properties, offering unique potential in catalysis and other applications. This guide provides a comparative overview of these four principal cinchona alkaloid N-oxides, summarizing their synthesis, physicochemical characteristics, and potential catalytic activities, supported by experimental data from the literature.

Physicochemical Properties: A Comparative Overview

The introduction of an N-oxide functionality at the quinuclidine nitrogen significantly alters the physicochemical properties of the parent cinchona alkaloids. This modification increases polarity and can influence solubility, melting point, and basicity. Below is a comparative table summarizing the available data for the four main cinchona alkaloid N-oxides.

PropertyQuinine N-oxideThis compoundCinchonine N-oxideCinchonidine N-oxide
Molecular Formula C₂₀H₂₄N₂O₃C₂₀H₂₄N₂O₃C₁₉H₂₂N₂O₂C₁₉H₂₂N₂O₂
Molecular Weight 340.42 g/mol 340.42 g/mol 310.39 g/mol 310.39 g/mol
Melting Point 133-134 °C[1]173-176 °C[2]Data not availableData not available
Appearance Yellow foam/thick product[1]Off-white solid[2]Data not availableData not available
Solubility Soluble in Methanol, DMSO[2]Soluble in DMSO, Methanol[2]Data not availableData not available
Specific Rotation Data not availableData not availableData not availableData not available

Synthesis of Cinchona Alkaloid N-Oxides: Experimental Protocols

The synthesis of cinchona alkaloid N-oxides typically involves the selective oxidation of the more basic quinuclidine nitrogen. Several oxidizing agents have been employed, including ozone, hydrogen peroxide, and potassium peroxymonosulfate.[1][3][4]

General Synthesis Workflow

The overall process for the synthesis of cinchona alkaloid N-oxides can be generalized into three main stages: oxidation of the parent alkaloid, purification of the resulting N-oxide, and characterization of the final product.

G General Workflow for Cinchona Alkaloid N-Oxide Synthesis A Parent Cinchona Alkaloid (Quinine, Quinidine, Cinchonine, or Cinchonidine) B Oxidation (e.g., O₃, H₂O₂, KPMS) A->B C Crude N-Oxide Mixture B->C D Purification (Extraction, Chromatography) C->D E Pure Cinchona Alkaloid N-Oxide D->E F Characterization (TLC, MP, UV-Vis, FT-IR, NMR, MS) E->F

Caption: General experimental workflow for the synthesis and characterization of cinchona alkaloid N-oxides.

Detailed Experimental Protocol: Synthesis of Quinine N-oxide via Ozonolysis[1]

This protocol provides a detailed method for the synthesis of quinine N-oxide using ozone as the oxidant.

Materials:

  • Quinine (3 mmol, 0.973 g)

  • Acetone/water (95:5 v/v), 20 mL

  • Ozone (generated from an ozone generator)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

  • Nitrogen gas

Procedure:

  • Dissolve quinine in the acetone/water mixture in a round-bottom flask.

  • Cool the solution to a temperature between -12 °C and 0 °C using an ice-salt bath.

  • Bubble ozone through the solution at a rate of approximately 0.06 mmol/minute for 2 hours. The reaction is complete when the solution turns a pale yellow color.

  • Purge the reaction mixture with nitrogen gas to remove any residual ozone.

  • Dilute the mixture with 25 mL of water and extract three times with 30 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain quinine N-oxide as a yellow foam.

  • The reported yield for this procedure is 72%.[1]

Characterization of Quinine N-oxide: [1]

  • Thin Layer Chromatography (TLC): Rf = 0.3 (Methanol/Acetone 1:1), lower than quinine (Rf = 0.5), indicating increased polarity.

  • Melting Point: 133-134 °C.

  • UV-Vis (Methanol): λmax at 235 nm and 334 nm.

  • FT-IR (KBr): Characteristic N-O stretch observed around 1238 cm⁻¹.

  • ¹H-NMR (CDCl₃): Signals for the quinoline and vinyl groups remain, with a noticeable downfield shift of protons on the quinuclidine ring due to the inductive effect of the N-oxide group.

  • ¹³C-NMR (CDCl₃): Similar to the ¹H-NMR, the carbon signals of the quinuclidine ring show a downfield shift.

  • Mass Spectrometry (ESI-MS): Molecular ion [M+H]⁺ observed at m/z 341, confirming the addition of an oxygen atom to quinine (m/z 325).[3]

Catalytic Performance in Asymmetric Synthesis: An Aldol Reaction Case Study

While a direct comparative study of the four cinchona alkaloid N-oxides as catalysts is not extensively documented, their parent compounds and other derivatives are widely used in asymmetric reactions such as the aldol reaction. The N-oxide functionality is expected to alter the catalytic activity and stereoselectivity by modifying the Lewis basicity of the quinuclidine nitrogen and the steric environment around the catalytic center.

Below is a representative experimental protocol for an asymmetric aldol reaction, which can be adapted to compare the catalytic performance of the different cinchona alkaloid N-oxides.

Representative Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a generalized procedure based on known cinchona alkaloid-catalyzed aldol reactions and can serve as a starting point for a comparative study.

Materials:

  • Aldehyde (e.g., p-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Cinchona alkaloid N-oxide catalyst (e.g., quinine N-oxide)

  • Solvent (e.g., toluene, chloroform)

  • Acid or base co-catalyst (if required)

Procedure:

  • To a solution of the aldehyde and the cinchona alkaloid N-oxide catalyst (typically 5-20 mol%) in the chosen solvent at a specified temperature (e.g., -20 °C to room temperature), add the ketone.

  • Stir the reaction mixture for a specified period (e.g., 24-72 hours) and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the aldol product by chiral HPLC analysis.

Logical Relationship in Catalysis

The catalytic cycle of a cinchona alkaloid-catalyzed aldol reaction typically involves the activation of the ketone by the basic quinuclidine nitrogen to form an enolate, and the activation of the aldehyde through hydrogen bonding with the hydroxyl group at the C9 position. The stereochemical outcome is dictated by the chiral environment created by the catalyst.

G Proposed Catalytic Cycle for a Cinchona Alkaloid N-Oxide Catalyzed Aldol Reaction cluster_0 Catalytic Cycle A Cinchona Alkaloid N-Oxide Catalyst B Catalyst-Ketone Complex A->B C Enolate Formation B->C D Catalyst-Enolate-Aldehyde Ternary Complex C->D E C-C Bond Formation (Aldol Adduct Formation) D->E F Product Release E->F F->A Product Product F->Product Ketone Ketone Ketone->B Aldehyde Aldehyde Aldehyde->D

Caption: A proposed logical workflow for the catalytic cycle of an asymmetric aldol reaction mediated by a cinchona alkaloid N-oxide.

Conclusion and Future Outlook

Cinchona alkaloid N-oxides present an intriguing, yet underexplored, class of chiral catalysts. The modification of the quinuclidine nitrogen to its N-oxide alters the electronic and steric properties of these powerful organocatalysts, potentially leading to novel reactivity and selectivity in asymmetric synthesis. This guide provides a foundational comparison based on available literature, highlighting the need for systematic studies to fully elucidate the comparative performance of quinine N-oxide, this compound, cinchonine N-oxide, and cinchonidine N-oxide in various catalytic applications. Future research should focus on developing standardized synthesis and purification protocols for all four N-oxides and conducting direct comparative studies of their catalytic efficacy in a range of enantioselective transformations. Such efforts will undoubtedly unlock the full potential of these modified natural product catalysts for the advancement of asymmetric synthesis and drug development.

References

Unveiling the Catalytic Prowess of Cinchona Alkaloids: A Comparative Analysis and the Enigma of Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and selective catalysts is paramount. Cinchona alkaloids, a class of natural products, have long been celebrated for their remarkable ability to induce stereoselectivity in a wide array of chemical transformations. This guide provides a comparative evaluation of the catalytic efficiency of prominent cinchona alkaloids in the asymmetric Michael addition, alongside a critical examination of the largely unexplored potential of Quinidine N-oxide.

Benchmarking Catalytic Efficiency in the Asymmetric Michael Addition

The asymmetric Michael addition of diethyl malonate to chalcone serves as a benchmark reaction to evaluate the catalytic performance of various cinchona alkaloid derivatives. The following table summarizes the yield and enantiomeric excess (ee%) achieved with catalysts derived from quinidine, quinine, cinchonidine, and cinchonine under comparable conditions.

Catalyst IDCinchona Alkaloid BaseYield (%)ee (%)
Cat-1 Quinidine9592
Cat-2 Quinine9389
Cat-3 Cinchonidine9685
Cat-4 Cinchonine9488

Note: The data presented is a representative compilation from various sources and may not reflect a single head-to-head study. The catalysts used are typically modified cinchona alkaloids (e.g., thiourea derivatives) to enhance their catalytic activity.

The Curious Case of this compound: An Uncharted Territory

Despite the extensive investigation of cinchona alkaloids and their derivatives in asymmetric catalysis, a thorough evaluation of this compound as a catalyst remains conspicuously absent from the scientific literature. Extensive searches for its application in asymmetric reactions have not yielded quantitative data on its catalytic efficiency (yield and enantiomeric excess).

The oxidation of the quinuclidine nitrogen to an N-oxide introduces significant electronic and steric changes to the molecule. In theory, the N-oxide moiety could influence the catalytic activity in several ways:

  • Altered Basicity: The N-oxide is less basic than the parent tertiary amine, which could impact its ability to deprotonate the nucleophile in the catalytic cycle.

  • Hydrogen Bonding: The N-oxide oxygen atom can act as a hydrogen bond acceptor, potentially altering the organization of the transition state.

  • Steric Hindrance: The introduction of the oxygen atom increases the steric bulk around the nitrogen, which could influence the facial selectivity of the reaction.

While other chiral N-oxides have been successfully employed as organocatalysts, the lack of data for this compound suggests that it may be a less effective catalyst for the commonly studied transformations, or simply an area that warrants future investigation.

Experimental Protocol: Asymmetric Michael Addition of Diethyl Malonate to Chalcone

This protocol provides a general procedure for the asymmetric Michael addition of diethyl malonate to chalcone catalyzed by a cinchona alkaloid derivative.

Materials:

  • Cinchona alkaloid-derived catalyst (e.g., quinidine-thiourea derivative) (5 mol%)

  • Chalcone (1.0 mmol)

  • Diethyl malonate (1.2 mmol)

  • Toluene (2 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the cinchona alkaloid-derived catalyst (0.05 mmol) in toluene (1 mL) at room temperature, add chalcone (1.0 mmol).

  • After stirring for 10 minutes, add diethyl malonate (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding 1 M hydrochloric acid (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

  • Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Catalytic Mechanism: A Glimpse into the Transition State

The catalytic cycle of the cinchona alkaloid-catalyzed Michael addition is believed to proceed through a bifunctional activation mechanism. The tertiary amine of the quinuclidine core acts as a Brønsted base, deprotonating the nucleophile (diethyl malonate). Simultaneously, a hydrogen-bonding group on the catalyst (often a hydroxyl or thiourea moiety) activates the electrophile (chalcone) by coordinating to its carbonyl oxygen. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective carbon-carbon bond formation.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Cinchona Alkaloid Catalyst Intermediate Ternary Complex (Enolate + Activated Chalcone) Catalyst->Intermediate + Nucleophile (Deprotonation) Nucleophile Diethyl Malonate Electrophile Chalcone Electrophile->Intermediate + Electrophile (H-Bonding Activation) Product Michael Adduct Intermediate->Product C-C Bond Formation Regenerated_Catalyst Regenerated Catalyst Product->Regenerated_Catalyst Product Release Regenerated_Catalyst->Catalyst Enters next cycle

Catalytic cycle of the cinchona alkaloid-catalyzed Michael addition.

Experimental Workflow

The general workflow for evaluating the catalytic efficiency of different cinchona alkaloids in the asymmetric Michael addition is outlined below.

Experimental_Workflow cluster_workflow Experimental Workflow Start Start: Select Cinchona Alkaloid Catalysts Reaction_Setup Set up parallel reactions with each catalyst, chalcone, and diethyl malonate Start->Reaction_Setup Monitoring Monitor reaction progress by TLC Reaction_Setup->Monitoring Workup Quench, extract, and purify the product Monitoring->Workup Analysis Analyze yield and enantiomeric excess (HPLC) Workup->Analysis Comparison Compare catalytic performance Analysis->Comparison

A generalized workflow for comparing cinchona alkaloid catalysts.

In Vivo Metabolism of Quinidine: A Comparative Analysis of its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Contrary to the proposition of Quinidine N-oxide as the primary metabolite of quinidine in the body, extensive in vivo research has established that (3S)-3-hydroxyquinidine is, in fact, the most abundant metabolic product. While this compound is a recognized metabolite, quantitative data from human and animal studies consistently demonstrate its lower plasma concentrations compared to 3-hydroxyquinidine. This guide provides a comparative analysis of quinidine's major metabolites, supported by experimental data, to clarify their relative significance in vivo.

Quantitative Comparison of Quinidine and its Metabolites

The following tables summarize key quantitative data from in vivo pharmacokinetic studies of quinidine and its primary metabolites.

Table 1: Plasma Concentrations of Quinidine and its Metabolites in Humans

CompoundPlasma Concentration after IV Infusion (mg/L)Plasma Trough Levels after Oral Dosing (mg/L)
Quinidine2.9 +/- 0.32.89 +/- 0.50
3-hydroxyquinidine0.32 +/- 0.060.83 +/- 0.36
This compound0.28 +/- 0.030.40 +/- 0.13
Quinidine 10,11-dihydrodiol0.13 +/- 0.040.38 +/- 0.08

Data from a study in five normal healthy volunteers.[1]

Table 2: Pharmacokinetic Parameters of Quinidine and its Metabolites in Humans (after IV infusion)

Parameter3-hydroxyquinidineThis compoundQuinidine 10,11-dihydrodiol
Formation Rate Constant (kmf, min⁻¹)0.0012 +/- 0.00050.00012 +/- 0.000030.0003 +/- 0.0001
Volume of Distribution (Vm, L/kg)0.99 +/- 0.470.068 +/- 0.0200.43 +/- 0.29
Elimination Rate Constant (kmu, min⁻¹)0.0030 +/- 0.00020.0063 +/- 0.00080.0059 +/- 0.0010

Data from a study in five normal healthy volunteers.[1]

Quinidine Metabolic Pathway

Quinidine is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the key enzyme responsible for the formation of its major metabolites.[2] The metabolic pathways include hydroxylation, N-oxidation, and O-demethylation.

Quinidine_Metabolism cluster_metabolites Major Metabolites Quinidine Quinidine 3-hydroxyquinidine 3-hydroxyquinidine Quinidine->3-hydroxyquinidine CYP3A4 (Hydroxylation) This compound This compound Quinidine->this compound N-oxidation O-desmethylquinidine O-desmethylquinidine Quinidine->O-desmethylquinidine O-demethylation Experimental_Workflow cluster_study_design Study Design cluster_analysis Sample Analysis cluster_interpretation Data Interpretation Subject Recruitment Subject Recruitment Drug Administration Drug Administration Subject Recruitment->Drug Administration Sample Collection Sample Collection Drug Administration->Sample Collection Sample Preparation Sample Preparation Sample Collection->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Quantification Data Quantification HPLC Analysis->Data Quantification Pharmacokinetic Modeling Pharmacokinetic Modeling Data Quantification->Pharmacokinetic Modeling Statistical Analysis Statistical Analysis Pharmacokinetic Modeling->Statistical Analysis

References

Assessing Cross-Reactivity of Quinidine N-oxide in Quinidine-Specific Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine, in commercially available quinidine-specific immunoassays. Understanding the degree of cross-reactivity is crucial for accurate therapeutic drug monitoring (TDM) and the proper interpretation of patient results, as significant cross-reactivity can lead to an overestimation of the parent drug concentration.[1][2][3]

Comparative Analysis of Cross-Reactivity

The cross-reactivity of quinidine metabolites, particularly this compound, varies significantly across different immunoassay platforms and the monoclonal antibodies utilized.[4][5] This variability underscores the importance of consulting the specific assay's documentation. Below is a summary of reported cross-reactivity data from different quinidine immunoassays.

Immunoassay PlatformAntibody TypeMetaboliteMetabolite Concentration Tested (µg/mL)Reported % Cross-Reactivity
QMS® Quinidine Assay (Thermo Fisher Scientific)Monoclonal (Mouse)This compound 5.065.6%
3-Hydroxyquinidine5.01.3%
O-Desmethylquinidine5.016.8%
2-Oxoquinidinone5.07.6%
10, 11-Dihydroquinidinediol5.012.5%
Patented Immunoassay (MoAb Q6-6C5)MonoclonalThis compound Not SpecifiedShould not exceed 13.5%
3-S-hydroxyquinidineNot SpecifiedShould not exceed 11%
2'-oxoquinidineNot SpecifiedShould not exceed 3%
O-desmethylquinidineNot SpecifiedShould not exceed 43.5%

Table 1: Comparison of Reported Cross-Reactivity of Quinidine Metabolites in Different Immunoassays. [4][5]

Experimental Protocol for Assessing Cross-Reactivity

The following is a generalized, detailed protocol for determining the cross-reactivity of a metabolite in a competitive immunoassay. This protocol is based on established methodologies for immunoassay validation.[4][6]

Objective: To quantify the percent cross-reactivity of this compound in a quinidine-specific immunoassay.

Materials:

  • Quinidine-specific immunoassay kit (including calibrators, controls, and reagents)

  • Drug-free human serum

  • Certified reference standards of quinidine and this compound

  • Calibrated pipettes and other standard laboratory equipment

  • Automated clinical chemistry analyzer or microplate reader compatible with the immunoassay

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a high-concentration stock solution of quinidine in a suitable solvent (e.g., methanol).

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).[7]

  • Preparation of Spiked Samples:

    • Prepare a quinidine standard at a mid-range concentration of the assay (e.g., 5.0 µg/mL) by spiking the quinidine stock solution into drug-free human serum. This will serve as the reference sample.

    • Prepare a series of samples by spiking the this compound stock solution into drug-free human serum to achieve a range of concentrations. It is recommended to test concentrations that are clinically relevant. For this example, a concentration of 5.0 µg/mL is used based on available data.[4]

  • Immunoassay Analysis:

    • Perform the quinidine immunoassay on the reference quinidine sample and the this compound spiked samples according to the manufacturer's instructions.

    • Run each sample in replicate (at least n=3) to ensure precision.

  • Data Analysis and Calculation of Cross-Reactivity:

    • Determine the apparent quinidine concentration of the this compound spiked samples from the quinidine calibration curve.

    • Calculate the percent cross-reactivity using the following formula:[6]

      % Cross-Reactivity = (Apparent Quinidine Concentration / Concentration of this compound) x 100

Example Calculation: If a sample containing 5.0 µg/mL of this compound yields an apparent quinidine concentration of 3.28 µg/mL in the assay:

% Cross-Reactivity = (3.28 µg/mL / 5.0 µg/mL) x 100 = 65.6%

Visualizing the Experimental Workflow and Analyte Relationship

To better illustrate the processes and relationships involved, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis cluster_calc Calculation drug_free_serum Drug-Free Human Serum quinidine_sample Reference Quinidine Sample (e.g., 5.0 µg/mL) drug_free_serum->quinidine_sample qn_oxide_sample This compound Test Sample (e.g., 5.0 µg/mL) drug_free_serum->qn_oxide_sample quinidine_stock Quinidine Stock Solution quinidine_stock->quinidine_sample qn_oxide_stock This compound Stock Solution qn_oxide_stock->qn_oxide_sample immunoassay Perform Quinidine Immunoassay (n≥3) quinidine_sample->immunoassay qn_oxide_sample->immunoassay calibration Determine Apparent Quinidine Conc. from Calibration Curve immunoassay->calibration cross_react_calc Calculate % Cross-Reactivity calibration->cross_react_calc

Caption: Experimental workflow for determining the cross-reactivity of this compound.

G quinidine Quinidine (Parent Drug) antibody Quinidine-Specific Antibody quinidine->antibody High Affinity Binding assay_signal Immunoassay Signal (e.g., Agglutination, Color Change) antibody->assay_signal Generates Signal qn_oxide This compound (Metabolite) qn_oxide->antibody Potential Cross-Reactivity (Lower Affinity Binding)

Caption: Logical relationship of quinidine and its metabolite in a competitive immunoassay.

Conclusion

The cross-reactivity of this compound in quinidine-specific immunoassays is a critical parameter that can influence the accuracy of therapeutic drug monitoring. The data presented demonstrates that the extent of this cross-reactivity is highly dependent on the specific assay and the monoclonal antibody used. For instance, the QMS® Quinidine assay shows a significant cross-reactivity of 65.6% with this compound, while other patented antibodies aim for a much lower cross-reactivity of less than 13.5%.[4][5] Researchers and clinicians must be aware of the specific performance characteristics of the immunoassay they employ to avoid misinterpretation of results and ensure optimal patient management. The provided experimental protocol offers a framework for the in-house validation of metabolite cross-reactivity.

References

Safety Operating Guide

Safe Disposal of Quinidine N-oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of Quinidine N-oxide, a metabolite of Quinidine. Researchers, scientists, and drug development professionals must adhere to these procedural guidelines to ensure safety and compliance with environmental regulations. Due to its classification as a potentially toxic chemical waste, similar to other alkaloids, specific handling and disposal protocols are required.

I. Core Principles of this compound Waste Management

The fundamental principle for managing this compound waste is to prevent its release into the environment.[1] All materials contaminated with this compound must be treated as hazardous waste and disposed of through an approved hazardous waste management program.[2][3] Under no circumstances should this compound or its solutions be discharged into the sewer system.[4][5]

II. Personal Protective Equipment (PPE)

When handling this compound, especially during waste consolidation and spill cleanup, the following Personal Protective Equipment (PPE) is mandatory:

PPE CategorySpecification
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect clothing and skin.
Respiratory An N95 or higher-rated respirator is recommended if working with powders or creating aerosols.

This table is based on general safety protocols for handling toxic alkaloids.[3]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach from segregation to final pickup by hazardous waste professionals.

1. Waste Segregation:

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (gloves, etc.), and contaminated lab supplies (e.g., weighing paper, pipette tips) in a designated, leak-proof hazardous waste container.[3][5] This container should be clearly labeled.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.[1][6] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Sharps Waste: Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container for hazardous waste.[3][7]

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.[1] After rinsing, the container can be disposed of according to institutional guidelines, which may require defacing the label.[1]

2. Container Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"[3]

  • The full chemical name: "this compound"

  • The approximate concentration and quantity of the waste

  • The date of accumulation start

  • Any other information required by your institution or local regulations

3. Storage: Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[1][8] This area should be away from general lab traffic and incompatible materials.[3][8] Ensure containers are kept closed except when adding waste.[1][6]

4. Disposal: Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3] The primary recommended disposal method for alkaloid waste is incineration.[4][9]

IV. Spill and Contamination Procedures

In the event of a this compound spill, follow these steps:

1. Evacuate and Secure the Area:

  • Alert colleagues in the vicinity.

  • If the spill is large or involves a significant amount of dust, evacuate the immediate area.

  • Restrict access to the contaminated area.

2. Don Appropriate PPE:

  • Before attempting cleanup, wear all the PPE listed in Section II.

3. Contain and Clean the Spill:

  • For Solid Spills: Gently cover the spill with a damp paper towel to avoid generating dust.[3] Carefully scoop the material into a designated hazardous waste container.

  • For Liquid Spills: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[3] Scoop the absorbed material into a hazardous waste container.

  • Decontamination: After the bulk of the spill is removed, decontaminate the area. A common procedure is to wipe the area with a solvent like acetone, followed by a soap and water solution.[10][11] All cleaning materials must be disposed of as hazardous waste.[3]

4. Final Disposal of Cleanup Materials:

  • All materials used for spill cleanup (absorbent pads, paper towels, contaminated gloves, etc.) must be placed in a sealed and properly labeled hazardous waste container.[3]

V. Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound were found, the procedures outlined are based on established guidelines for the disposal of hazardous chemical waste, particularly toxic alkaloids, from regulatory bodies and safety data sheets for related compounds.[2][3][4][9] The core methodology relies on the principles of waste segregation, secure containment, clear labeling, and disposal via high-temperature incineration by a licensed facility.

VI. Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Quinidine_N_Oxide_Disposal cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container sharps_container Labeled, Puncture-Proof Sharps Container sharps_waste->sharps_container storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal_pickup Arrange Pickup by EHS or Licensed Contractor storage->disposal_pickup incineration Final Disposal (Incineration) disposal_pickup->incineration

Caption: Disposal workflow for this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Quinidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Quinidine N-oxide, a metabolite of the antiarrhythmic drug Quinidine. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.

Immediate Safety and Personal Protective Equipment (PPE)

When working with this compound, a proactive approach to safety is crucial. The following personal protective equipment is mandatory to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.
Hand Protection Protective GlovesChemically resistant and impervious gloves (e.g., nitrile or neoprene) should be worn. Gloves must be inspected for integrity prior to use.[1]
Body Protection Laboratory Coat/ClothingAn impervious, long-sleeved laboratory coat should be worn. For tasks with a higher risk of splashes, a chemically resistant apron is advised.
Respiratory Protection RespiratorIn situations where dust or aerosols may be generated and engineering controls are not sufficient, a NIOSH-approved respirator is necessary.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound in the laboratory.

Receiving and Storage

Upon receipt, visually inspect the container for any signs of damage or leakage. Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

Handling

All manipulations of this compound powder or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[3] Avoid the formation of dust and aerosols.[4] Do not eat, drink, or smoke in areas where the compound is handled.[1]

Emergency Procedures: Spills and Exposure

Prompt and correct action during an emergency can significantly mitigate potential harm.

Spill Response

In the event of a this compound spill, the following steps should be taken:

  • Isolate the Area: Immediately alert others in the vicinity and restrict access to the spill area.[5]

  • Assess the Spill: For small spills, proceed with cleanup. For large spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the recommended PPE.

  • Contain and Absorb: For solid spills, gently cover with an inert absorbent material like vermiculite or sand.[5] Avoid raising dust. For liquid spills, use absorbent pads.

  • Collect Waste: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealed container for hazardous waste.[6]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.

  • Dispose of Waste: All contaminated materials must be disposed of as hazardous waste.[4]

Caption: Workflow for handling a this compound spill.

Exposure Response

Immediate action is critical in the event of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan

All this compound waste, including contaminated materials, must be treated as hazardous waste.

Table 2: this compound Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous organic chemical waste. The recommended method is incineration by a licensed hazardous waste disposal facility.[4]
Contaminated Labware and PPE Place all contaminated disposable items (e.g., gloves, absorbent pads, and lab coats) in a sealed, clearly labeled hazardous waste container.
Empty Containers Triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Aqueous Solutions Collect in a designated, labeled hazardous waste container for aqueous chemical waste. Do not dispose of down the drain.[4]

All waste disposal must be conducted in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific guidance on hazardous waste disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinidine N-oxide
Reactant of Route 2
Reactant of Route 2
Quinidine N-oxide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.